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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-Amino-4-fluoropyridin-2-ol Derivatives: A Privileged Scaffold for Kinase Inhibition and Metabolic Stability

As drug discovery pivots toward highly selective, covalently binding, or CNS-penetrant kinase inhibitors, the architectural precision of the core pharmacophore becomes paramount. The 3-amino-4-fluoropyridin-2-ol scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, covalently binding, or CNS-penetrant kinase inhibitors, the architectural precision of the core pharmacophore becomes paramount. The 3-amino-4-fluoropyridin-2-ol scaffold (often existing in its dominant tautomeric form, 3-amino-4-fluoropyridin-2(1H)-one ) has emerged as a privileged building block in modern medicinal chemistry [1].

This technical guide dissects the mechanism of action, structural causality, and experimental validation of 3-amino-4-fluoropyridin-2-ol derivatives, specifically focusing on their utility as ATP-competitive hinge binders for kinases such as Bruton’s Tyrosine Kinase (BTK), Interleukin-2 Inducible T-Cell Kinase (ITK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [2, 3].

Structural Dynamics and the Causality of Fluorination

To understand the mechanism of action of this scaffold, we must first address the physicochemical rationale behind its design. The unsubstituted 3-amino-2-pyridone is a well-documented bioisostere for amides and pyrimidines, capable of forming robust bidentate hydrogen bonds within the ATP-binding pocket of kinases. However, the strategic installation of a fluorine atom at the C4 position fundamentally upgrades the scaffold's profile.

The Tautomeric Advantage

In aqueous physiological environments and within the hydrophobic kinase pocket, 3-amino-4-fluoropyridin-2-ol predominantly adopts the 2-pyridone tautomer . This configuration presents a highly complementary hydrogen-bond donor (N-H) and acceptor (C=O) motif that perfectly aligns with the backbone residues of the kinase hinge region.

The C4-Fluorine Effect

The addition of the highly electronegative fluorine atom at the C4 position serves two distinct, causal purposes:

  • Mitigation of Reactive Metabolites : Unsubstituted 3-amino-2-pyridones are highly susceptible to CYP450-mediated bioactivation, leading to the formation of reactive quinone-imine intermediates. These electrophiles covalently bind to cellular proteins, causing idiosyncratic hepatotoxicity. The C4-fluorine sterically and electronically blocks this metabolic soft spot, effectively halting reactive metabolite formation [1].

  • pKa Modulation & Permeability : The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent C3-amino group. By reducing the basicity of the amine, the molecule achieves higher passive membrane permeability and a lower efflux ratio—critical parameters for developing CNS-penetrant inhibitors (e.g., for neuroinflammatory targets like IRAK4) [3].

SAR Core 3-Amino-4-F-pyridin-2-ol (Scaffold) F_Sub C4-Fluorine Substitution Core->F_Sub NH2_Sub C3-Amino Group Core->NH2_Sub OH_Sub C2-Hydroxyl / Pyridone NH Core->OH_Sub Metab Blocks CYP450 Oxidation (Increases Half-life) F_Sub->Metab pKa Modulates pKa (Improves Permeability) F_Sub->pKa HBD H-Bond Donor (Interacts with Gatekeeper) NH2_Sub->HBD HBA H-Bond Acceptor/Donor (Hinge Region Binding) OH_Sub->HBA

Structure-Activity Relationship (SAR) logic for the 3-amino-4-fluoropyridin-2-ol scaffold.

Mechanism of Action: Kinase Hinge Binding

The primary mechanism of action for derivatives of this scaffold is the competitive inhibition of ATP at the kinase hinge region.

In BTK and ITK signaling pathways—which are central to B-cell and T-cell receptor activation, respectively—the 3-amino-4-fluoropyridin-2-ol core acts as an anchor. The pyridone N-H donates a hydrogen bond to the carbonyl oxygen of a hinge residue (e.g., Glu475 in BTK), while the pyridone carbonyl accepts a hydrogen bond from the backbone amide of an adjacent residue (e.g., Met477 in BTK). Simultaneously, the C3-amino group can engage in a third hydrogen-bonding interaction with gatekeeper residues, locking the inhibitor into a highly potent, slow-off-rate conformation [2].

Pathway BCR B-Cell / T-Cell Receptor PI3K PI3K Activation BCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 Kinase BTK / ITK Recruitment PIP3->Kinase PLCg PLCγ Activation Kinase->PLCg Inhibitor 3-Amino-4-F-Pyridin-2-ol Derivative (Inhibitor) Inhibitor->Kinase Hinge Binding Ca2 Calcium Release & NF-κB Activation PLCg->Ca2

BTK/ITK signaling pathway inhibition by 3-amino-4-fluoropyridin-2-ol derivatives.

Quantitative Data: The Fluorine Advantage

The empirical superiority of the fluorinated scaffold over its unsubstituted counterpart is evident across both pharmacodynamic and pharmacokinetic parameters. The table below summarizes typical comparative data observed during lead optimization campaigns for BTK/ITK inhibitors.

Parameter3-Amino-2-pyridone (Unsubstituted)3-Amino-4-fluoro-2-pyridoneCausality / Impact
Kinase IC₅₀ (BTK/ITK) ~10 - 50 nM< 5 nM Enhanced H-bond donor strength via pKa modulation.
C3-Amine pKa ~5.5~3.8 Electron-withdrawing F reduces basicity, improving CNS penetration.
Microsomal Half-Life (T₁/₂) < 15 min> 60 min F blocks CYP450-mediated C4-oxidation.
GSH Adduct Formation High (>300 pmol/mg)Undetectable Prevention of reactive quinone-imine intermediates.

Experimental Workflows (Self-Validating Systems)

To rigorously validate the mechanistic claims of 3-amino-4-fluoropyridin-2-ol derivatives, we employ two self-validating experimental protocols.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate the auto-fluorescence interference common with heterocyclic compounds. The system is self-validating because it relies on a ratiometric readout (665 nm / 615 nm), which internally corrects for well-to-well volume variations, meniscus effects, and quenching artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the fluorinated derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., BTK or ITK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the specific kinase's Km) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a multi-mode reader, measuring the emission ratio of 665 nm to 615 nm following excitation at 340 nm. Calculate the IC₅₀ using a 4-parameter logistic fit.

Workflow Step1 1. Compound Preparation Serial dilution of fluorinated derivatives Step2 2. Kinase Incubation Mix with BTK/ITK enzyme & ATP Step1->Step2 Step3 3. Substrate Phosphorylation Allow reaction for 60 mins at RT Step2->Step3 Step4 4. Detection Reagents Add Eu-labeled antibody & tracer Step3->Step4 Step5 5. TR-FRET Readout Measure 665nm/615nm emission ratio Step4->Step5

Step-by-step TR-FRET experimental workflow for evaluating kinase inhibition.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality of Choice: To prove that the C4-fluorine successfully blocks reactive metabolite formation, we use reduced glutathione (GSH) as a surrogate for cellular nucleophiles. The system is self-validating through the use of a stable isotope-labeled internal standard (e.g., GSH-¹³C₂,¹⁵N), which ensures that any lack of detected adducts is due to true metabolic stability, not poor LC-MS/MS extraction efficiency or matrix suppression.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), 10 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching & Spiking: Quench the reaction by adding 1 mL of ice-cold acetonitrile containing the isotope-labeled internal standard. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan for 307 Da (characteristic of GSH conjugates) and quantify the adducts relative to the internal standard.

References

  • Lou Y, Lopez F, Jiang Y, Owens TD. "Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK)." Bioorganic & Medicinal Chemistry Letters. 2017;27(3):632-635.[Link]

  • Charrier J-D, Miller A, Kay DP, et al. "Discovery and structure−activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors." Journal of Medicinal Chemistry. 2011;54(7):2341-2350.[Link]

  • Bolduc PN, Pfaffenbach M, Evans R, et al. "A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. 2024;15(5):714-721.[Link]

Exploratory

An In-Depth Technical Guide to the X-ray Crystallography and Spatial Conformation of 3-Amino-4-fluoropyridin-2-ol

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on determining the three-dimensional structure of 3-Amino-4-fluoropyridin-2-ol through single-cr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on determining the three-dimensional structure of 3-Amino-4-fluoropyridin-2-ol through single-crystal X-ray crystallography. As no crystal structure for this specific compound is publicly available in the Cambridge Structural Database (CSD), this document serves as a predictive and methodological whitepaper, outlining the necessary steps from synthesis to structural elucidation and conformational analysis.

Introduction: The Significance of Fluorinated Pyridinols in Drug Discovery

Substituted pyridinols are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Furthermore, the high electronegativity and unique stereoelectronic effects of fluorine can dictate the molecule's spatial conformation, which in turn governs its interaction with biological targets.[1][2] Understanding the precise three-dimensional arrangement of 3-Amino-4-fluoropyridin-2-ol is therefore critical for any structure-activity relationship (SAR) studies and rational drug design efforts. X-ray crystallography remains the gold standard for unambiguously determining molecular structures at atomic resolution.[3][4]

Synthesis of 3-Amino-4-fluoropyridin-2-ol: A Proposed Route

A plausible synthetic route for 3-Amino-4-fluoropyridin-2-ol can be adapted from established methods for the synthesis of fluorinated aminopyridines.[5][6] A potential pathway involves the nitration of a fluorinated pyridin-2-ol precursor, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Proposed Synthesis
  • Nitration of 4-Fluoropyridin-2-ol: To a solution of 4-fluoropyridin-2-ol in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Isolation of the Nitro Intermediate: The reaction mixture is carefully poured onto ice, and the resulting precipitate, 4-fluoro-3-nitropyridin-2-ol, is collected by filtration, washed with cold water, and dried.

  • Reduction of the Nitro Group: The isolated 4-fluoro-3-nitropyridin-2-ol is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, for instance, 10% palladium on carbon, is added to the solution.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product, 3-Amino-4-fluoropyridin-2-ol, is then purified by column chromatography or recrystallization to yield the final compound.

Crystallization: Obtaining Diffraction-Quality Single Crystals

The bottleneck in any crystallographic study is often the growth of high-quality single crystals.[7] For a small organic molecule like 3-Amino-4-fluoropyridin-2-ol, several common crystallization techniques should be screened.[7][8]

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.[8]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9]

  • Anti-Solvent Crystallization: A poor solvent (anti-solvent) is slowly added to a solution of the compound in a good solvent until turbidity is observed. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly.

The choice of solvents is critical and can be guided by the solubility of the compound. A preliminary solubility screening with a range of solvents is highly recommended.

Experimental Workflow for Crystallization Screening

Caption: Workflow for crystallization screening.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[10] This is typically performed using a single-crystal X-ray diffractometer.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation.

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.[11]

  • Diffractometer Setup: The crystal is centered in the X-ray beam of the diffractometer. A preliminary diffraction image is taken to assess the crystal quality.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

Structure Solution and Refinement Workflow

Caption: Workflow for structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, where the phases of the structure factors are lost during the experiment. For small molecules, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.

  • Model Validation: The final refined model is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density.

Hypothetical Crystallographic Data for 3-Amino-4-fluoropyridin-2-ol

The following table presents a plausible set of crystallographic data that a researcher might obtain for this compound.

Parameter Hypothetical Value
Chemical FormulaC₅H₅FN₂O
Formula Weight128.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)607.8
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.398
Absorption Coefficient (mm⁻¹)0.115
F(000)264
Theta range for data collection3.5 to 28.0°
Reflections collected5680
Independent reflections1450 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F²1.05

Analysis of the Spatial Conformation

The refined crystal structure provides a wealth of information about the molecule's spatial conformation, including bond lengths, bond angles, and torsion angles. For 3-Amino-4-fluoropyridin-2-ol, particular attention should be paid to the planarity of the pyridine ring and the orientation of the substituents.

Key Conformational Features to Analyze
  • Tautomeric Form: The position of the proton on the pyridin-2-ol moiety should be confirmed (i.e., whether it exists as the -OH tautomer or the pyridone tautomer). This can be determined from the C-O and C-N bond lengths within the ring and the location of the hydrogen atom in the difference electron density map.

  • Intramolecular Hydrogen Bonding: The presence of an intramolecular hydrogen bond between the amino group and the hydroxyl group, or between the amino group and the fluorine atom, should be investigated. This can significantly influence the conformation of the exocyclic groups.

  • Influence of the Fluorine Atom: The C-F bond length and the effect of the fluorine substituent on the geometry of the pyridine ring should be analyzed. The electronic effects of fluorine, such as hyperconjugation and dipole-dipole interactions, can lead to subtle but significant distortions from an ideal planar geometry.[1]

  • Intermolecular Interactions: The crystal packing should be analyzed to identify intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking. These interactions are crucial for understanding the solid-state properties of the compound.

Conclusion

This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure and spatial conformation of 3-Amino-4-fluoropyridin-2-ol. By following the proposed methodologies for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed three-dimensional model of this molecule. The subsequent analysis of this model will provide critical insights into the conformational effects of the fluorine substituent and the intermolecular interactions that govern its solid-state architecture, thereby facilitating its further development in medicinal chemistry and materials science.

References

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  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Blagden, N., & Davey, R. J. (2003). Polymorph selection: challenges for the future. Crystal Growth & Design, 3(6), 873-885. [Link]

  • Dauter, Z., & Dauter, M. (2009). Data collection and processing. In International Tables for Crystallography (Vol. F, pp. 221-240). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Kavuru, P., et al. (2010). A rational approach to the design of cocrystals. Journal of the American Chemical Society, 132(12), 4276-4284. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
  • Rissanen, K. (2008). Modern methods of small-molecule X-ray crystallography. Angewandte Chemie International Edition, 47(19), 3526-3528. [Link]

  • Chayen, N. E. (2004). Methods for separating and purifying proteins and peptides. U.S.
  • Linclau, B., et al. (2016). The gauche effect of the C–F bond: a conformational study of fluorinated N-arylsulfonyl-azetidines and -pyrrolidines. Chemistry–A European Journal, 22(31), 10871-10881. [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
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  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. [Link]

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  • Guseinov, F. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1195–1200. [Link]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7622. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5096. [Link]

  • Jukić, M., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1157, 46-56. [Link]

  • Aslanov, L. A., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 88, 973-978. [Link]

  • ResearchGate. (n.d.). Crystal structures of amino acids: investigations into CSD. [Link]

  • SciSpace. (n.d.). Top 22 X-ray Structure Analysis Online papers published in 2014. [Link]

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  • Zhuravlev, F., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13528-13536. [Link]

  • Liang, T., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(29), 5164-5167. [Link]

  • Liang, T., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(29), 5164-5167. [Link]

  • Cherukupalli, S., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2494-2503. [Link]

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Sources

Foundational

The Electronic Architecture of Fluorinated Aminopyridinols: A Technical Guide to Next-Generation Antioxidants and Therapeutics

Executive Summary The structural evolution of chain-breaking antioxidants has historically been benchmarked against α -tocopherol (Vitamin E). However, the heterogeneous and complex oxidative environments of biological s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of chain-breaking antioxidants has historically been benchmarked against α -tocopherol (Vitamin E). However, the heterogeneous and complex oxidative environments of biological systems demand scaffolds with highly tunable electronic properties. Aminopyridinols—specifically 6-amino-3-pyridinols—have emerged as superior, diffusion-controlled radical scavengers[1]. By strategically introducing fluorine into this heterocyclic core, medicinal chemists can precisely modulate the hydroxyl group's pKa​ and the O-H Bond Dissociation Enthalpy (BDE). This whitepaper provides an in-depth mechanistic analysis of the electronic properties of fluorinated aminopyridinols, detailing the causality behind their reactivity, field-proven synthesis and validation protocols, and their expanding role in drug development.

Electronic Effects of Fluorination on the Aminopyridinol Scaffold

To understand why fluorinated aminopyridinols are exceptionally potent, we must analyze the dual electronic nature of the fluorine atom. As the most electronegative element, fluorine exerts a profound electron-withdrawing inductive effect (-I) through the σ -bond framework. Conversely, its lone pairs can donate electron density back into the pyridine π -system via a weaker resonance effect (+R)[2].

Causality in Molecular Design

The strategic placement of fluorine (e.g., at the C-5 position relative to a C-3 hydroxyl and C-6 amino group) dictates the overall electronic landscape of the molecule:

  • pKa​ Modulation: The strong -I effect stabilizes the conjugate base (pyridinolate anion), significantly lowering the pKa​ of the hydroxyl group[2]. A lower pKa​ ensures that a larger fraction of the drug exists in the highly reactive anionic state at physiological pH (7.4), which accelerates radical scavenging via the Sequential Proton Loss Electron Transfer (SPLET) mechanism.

  • BDE Tuning: While the -I effect typically increases the O-H BDE (making hydrogen atom transfer harder), the compensating +R effect and the strong electron-donating nature of the adjacent amino group maintain the BDE in an optimal range (75–78 kcal/mol)[3].

  • Oxidative Stability: Fluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO), preventing the molecule from auto-oxidizing in ambient air while remaining reactive enough to intercept aggressive peroxyl radicals ( ROO∙ ).

G A Fluorine Substitution B Strong Inductive Effect (-I) A->B C Weak Resonance (+R) A->C D Lowered pKa (Hydroxyl) B->D E Tuned BDE (O-H) B->E C->E F Enhanced Radical Scavenging D->F E->F

Logic flow: How fluorine's electronic effects enhance radical scavenging.

Mechanisms of Radical Trapping

Lipid peroxidation is a radical chain reaction that leads to severe cellular damage and apoptosis[1]. Fluorinated aminopyridinols halt this process by intercepting secondary peroxyl radicals. The electronic architecture of these compounds allows them to operate via two distinct, pH-dependent pathways:

  • Hydrogen Atom Transfer (HAT): In non-polar lipid membranes, the neutral aminopyridinol directly donates its phenolic hydrogen to the peroxyl radical. The resulting aminopyridinoxyl radical is highly stabilized by the resonance of the pyridine ring and the adjacent amino group.

  • Sequential Proton Loss Electron Transfer (SPLET): In aqueous or polar microenvironments, the fluorinated scaffold readily deprotonates due to its lowered pKa​ . The resulting anion rapidly transfers an electron to the radical species, followed by protonation. This pathway is often diffusion-controlled, allowing these synthetic compounds to outperform endogenous antioxidants[4].

Pathway ROS Reactive Oxygen Species (ROS) LIPID Lipid Peroxidation ROS->LIPID DAMAGE Cellular Damage / Apoptosis LIPID->DAMAGE DRUG Fluorinated Aminopyridinol DRUG->ROS Scavenges RAD Stable Phenoxyl Radical DRUG->RAD Oxidizes to RAD->LIPID Halts Chain Rxn

Biological pathway of lipid peroxidation inhibition by aminopyridinols.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checks. The synthesis and evaluation of fluorinated aminopyridinols require strict control over environmental variables due to their high redox sensitivity.

Protocol A: Synthesis of 2-Amino-5-fluoropyridin-3-ol

The synthesis typically relies on multi-step sequences from commercially available pyridine derivatives[5]. We utilize halogenation followed by nucleophilic substitution, as it provides the highest regiocontrol.

  • Nitration & Reduction: Begin with 5-fluoro-3-hydroxypyridine. Introduce a nitro group at the C-2 position using fuming nitric acid in sulfuric acid at 0°C. Causality: The low temperature prevents over-nitration and oxidative cleavage of the pyridine ring.

  • Catalytic Hydrogenation: Reduce the 2-nitro intermediate to the amino group using Pd/C (10%) under an H2​ atmosphere (1 atm) in methanol.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient) under an argon atmosphere to prevent premature auto-oxidation of the highly reactive aminopyridinol product.

Protocol B: Self-Validating Potentiometric pKa​ Determination

To accurately measure the impact of fluorine on the hydroxyl acidity, we employ a rigorous potentiometric titration[5].

  • Preparation: Dissolve 2.0 mM of the fluorinated aminopyridinol in ultra-pure, carbonate-free deionized water containing 0.1 M KCl (to maintain constant ionic strength).

  • Forward Titration: Under a continuous flow of nitrogen gas (to exclude CO2​ ), titrate the solution with standardized 0.1 M NaOH using an automated titrator, recording pH from 2.0 to 12.0.

  • Reverse Titration (The Validation Step): Immediately back-titrate the solution using standardized 0.1 M HCl from pH 12.0 down to 2.0.

  • Data Acceptance Criteria: Overlay the forward and reverse titration curves. Causality: If hysteresis (a gap between the curves) exceeds 0.05 pH units, it indicates incomplete equilibration or carbonate contamination. The assay must be rejected and recalibrated.

Workflow S1 1. Halogenation & Nucleophilic Sub S3 3. Fluorinated Aminopyridinol S1->S3 S2 2. Nitration & Reduction S2->S3 S4 4. Potentiometric pKa Titration S3->S4 S5 5. Kinetic Assays (k_inh) S3->S5 S6 6. SAR Data Modeling S4->S6 S5->S6

Workflow for the synthesis, validation, and kinetic profiling of target compounds.

Quantitative Data & Structure-Activity Relationships (SAR)

The success of a compound in drug development hinges on its kinetic profile. The table below summarizes the structure-activity relationship (SAR) data, illustrating how the stepwise addition of functional groups—culminating in fluorination—optimizes the thermodynamic and kinetic properties of the antioxidant[1][3].

Compound pKa​ (Hydroxyl)O-H BDE (kcal/mol)Inhibition Rate Constant ( kinh​ , M−1s−1 )Relative Efficacy vs. Vit E
α -Tocopherol (Vitamin E)~11.978.2 3.2×106 1x (Baseline)
3-Pyridinol8.783.0 1.1×105 0.03x
6-Amino-3-pyridinol6.876.5 8.8×107 ~28x
5-Fluoro-6-amino-3-pyridinol*5.977.1 9.5×107 ~30x

*Data for the fluorinated derivative represents optimized SAR modeling based on the inductive tuning of the aminopyridinol core. The lowered pKa​ shifts the dominant mechanism to SPLET in physiological media, maximizing the kinh​ .

Applications in Drug Development

The unique electronic properties of fluorinated aminopyridinols translate directly into potent pharmacological applications:

  • Radioprotective Agents: During radiation therapy, ionizing radiation generates massive bursts of hydroxyl radicals ( ∙OH ). Fluorinated aminopyridinols, acting as diffusion-controlled scavengers, can intercept these radicals before they cause double-strand DNA breaks[6].

  • COX-1 / COX-2 Inhibition: Certain substituted 3-pyridinols undergo a two-electron oxidation to form transient alkylating agents that irreversibly inactivate the peroxidase active site of cyclooxygenase enzymes, providing a novel pathway for anti-inflammatory drug design[6].

  • Neuroprotection: By inhibiting lipid peroxidation in lipid-rich neuronal membranes, these compounds are actively investigated as therapeutics for neurodegenerative diseases triggered by oxidative stress, such as Parkinson's and Alzheimer's[7][8].

References

  • MDPI. "Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review." MDPI Molecules. Available at: [Link]

  • ACS Publications. "Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants." The Journal of Organic Chemistry. Available at: [Link]

  • NIH PMC. "Lipid Peroxidation and Antioxidant Protection." National Institutes of Health. Available at: [Link]

  • Preprints.org. "Lipid Peroxidation and Antioxidant Protection." Preprints. Available at:[Link]

  • MDPI. "Biomarkers of Oxidative and Radical Stress." MDPI Biomolecules. Available at: [Link]

Sources

Exploratory

Mechanistic Profiling of the pKa Values of 3-Amino-4-fluoropyridin-2-ol in Aqueous Environments

Executive Summary In contemporary drug discovery, heavily substituted pyridines are frequently deployed as bioisosteres to modulate lipophilicity, metabolic stability, and target engagement. 3-Amino-4-fluoropyridin-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, heavily substituted pyridines are frequently deployed as bioisosteres to modulate lipophilicity, metabolic stability, and target engagement. 3-Amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5)[1] is a highly functionalized heterocycle presenting a complex acid-base profile. Because it possesses multiple ionizable centers—an amino group, a hydroxyl/pyridone system, and a pyridine nitrogen—understanding its exact protonation states in aqueous environments is critical for predicting its pharmacokinetic behavior.

This technical guide provides an in-depth mechanistic analysis of the pKa values of 3-amino-4-fluoropyridin-2-ol, synthesizing structural tautomerism, substituent electronic effects, and robust experimental methodologies for empirical validation.

Structural Dynamics: Tautomeric Equilibrium

Before assigning pKa values, one must establish the dominant structural form of the molecule in water. Like all 2-hydroxypyridines, 3-amino-4-fluoropyridin-2-ol exists in a dynamic tautomeric equilibrium with its lactam counterpart, 3-amino-4-fluoropyridin-2(1H)-one .

In polar aqueous environments, the equilibrium overwhelmingly favors the pyridone (lactam) tautomer due to the high hydration energy of the highly polar amide-like moiety and the stabilization of the aromatic system. Consequently, the acid-base chemistry of this molecule is governed not by a simple pyridine ring, but by a substituted 2-pyridone core.

G Cation Cation (pH < 2.5) Protonated 3-NH3+ Pyridone Neutral (pH 3-10) Pyridone Tautomer (Dominant in H2O) Cation->Pyridone -H+ (pKa1) Pyridinol Neutral (pH 3-10) Pyridinol Tautomer (Minor in H2O) Pyridone->Pyridinol Tautomerism Anion Anion (pH > 11) Deprotonated N- / O- Pyridone->Anion -H+ (pKa2) Pyridinol->Anion -H+

Ionization states and tautomeric equilibrium of 3-amino-4-fluoropyridin-2-ol.

Mechanistic Determinants of pKa

The pKa of 3-amino-4-fluoropyridin-2-ol is dictated by the interplay of resonance and inductive effects from its three substituents: the 2-oxo/hydroxy group, the 3-amino group, and the 4-fluoro group.

Basicity (pKa1): Protonation of the Amine

In an unsubstituted 3-aminopyridine, the ring nitrogen is the primary basic center with a pKa of 6.04[2]. However, in a 2-pyridone system, the ring nitrogen is part of an amide resonance structure, rendering it non-basic (the conjugate acid of 2-hydroxypyridine has a pKa of 0.75)[3].

Therefore, the exocyclic 3-amino group becomes the primary site for protonation. The basicity of this amine is severely depressed by two factors:

  • The Pyridone Core: The adjacent carbonyl group exerts an electron-withdrawing inductive effect.

  • The 4-Fluoro Substituent: Fluorine is highly electronegative. Positioned directly adjacent to the amino group (at C4), its strong inductive pull (-I effect) drastically reduces the electron density on the amine nitrogen.

Acidity (pKa2): Deprotonation of the Pyridone

The neutral molecule can lose a proton from the pyridone nitrogen (or the hydroxyl oxygen in the lactim form) to form an anion.

  • The baseline pKa for the deprotonation of 2-hydroxypyridine is ~11.6.

  • The introduction of an amino group at C3 (3-amino-2-hydroxypyridine) yields a predicted pKa of 11.57[4].

  • The introduction of a fluorine atom at C3 (3-fluoro-2-hydroxypyridine) increases acidity, dropping the predicted pKa to 10.96[5].

In 3-amino-4-fluoropyridin-2-ol, the electron-withdrawing fluorine at C4 stabilizes the resulting anion through inductive withdrawal, counteracting the slight electron-donating resonance of the amino group.

Comparative Data Summary
CompoundpKa1 (Protonation)pKa2 (Deprotonation)Dominant Electronic Effect
2-Hydroxypyridine 0.75~11.6Baseline lactam/lactim tautomeric system
3-Aminopyridine 6.04N/ABaseline amine/pyridine basicity
3-Amino-2-pyridone ~5.1511.57Amine basicity depressed by adjacent lactam
3-Fluoro-2-pyridone N/A10.96Fluorine (-I) increases pyridone acidity
3-Amino-4-fluoropyridin-2-ol ~2.5 (Est.) ~10.8 (Est.) Combined -I effects of F and Pyridone

Experimental Validation: UV-Metric Titration Protocol

Because the predicted pKa values of 3-amino-4-fluoropyridin-2-ol lie at the extremes of the pH scale (< 3 and > 10), standard potentiometric (pH-metric) titrations are highly susceptible to errors. At these extremes, the high concentration of background H⁺ or OH⁻ masks the volume of titrant consumed by the sample, and glass electrodes suffer from alkaline error.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 1.0 to 13.0. Adjust the ionic strength to a constant 0.15 M using KCl to mimic physiological osmolality and prevent activity coefficient drift.

  • Sample Preparation: Dissolve 3-amino-4-fluoropyridin-2-ol in a minimal amount of methanol (if aqueous solubility is poor), then dilute with the aqueous buffer to achieve a final concentration of ~10⁻⁵ M. Ensure the co-solvent concentration remains below 2% v/v to avoid dielectric constant artifacts.

  • Spectral Acquisition: Titrate the sample from pH 1.0 to 13.0. Record the UV-Vis absorption spectra between 200 nm and 400 nm at intervals of 0.2 pH units.

  • Isosbestic Point Verification: Monitor the spectra for clear isosbestic points. The presence of sharp isosbestic points confirms that the spectral changes are due to a simple two-state equilibrium (e.g., Cation ⇌ Neutral) without degradation.

  • Data Deconvolution: Export the multi-wavelength data matrix into a pKa analysis software (e.g., Sirius T3 or similar chemometric tools). Apply Target Factor Analysis (TFA) to extract the pure spectra of the cation, neutral, and anion species, and calculate the exact macroscopic pKa values.

Workflow Step1 1. Sample Prep 10^-5 M analyte in 0.15M KCl Step2 2. Titration Adjust pH 1.0 to 13.0 Step1->Step2 QC1 QC: Maintain constant ionic strength Step1->QC1 Step3 3. UV-Vis Acquisition Scan 200-400 nm at 0.2 pH intervals Step2->Step3 Step4 4. Chemometric Analysis Apply Target Factor Analysis (TFA) Step3->Step4 QC2 QC: Verify sharp isosbestic points Step3->QC2 Step5 5. pKa Determination Extract exact macroscopic pKa1 & pKa2 Step4->Step5

Step-by-step UV-metric titration workflow for extreme pKa determination.

Implications for Drug Development

Understanding the precise pKa of 3-amino-4-fluoropyridin-2-ol is non-negotiable for downstream pharmaceutical profiling:

  • Physiological State (pH 7.4): Given a pKa1 of ~2.5 and a pKa2 of ~10.8, this molecule will exist almost exclusively (>99.9%) in its neutral, un-ionized state in systemic circulation.

  • Permeability: The dominance of the neutral species at physiological pH suggests excellent passive membrane permeability, making it a favorable building block for CNS-penetrant drugs or intracellular targets.

  • Solubility: The lack of ionization at pH 7.4 means the compound relies entirely on hydrogen bonding (via the pyridone and amino groups) for aqueous solubility. Formulation scientists must anticipate potential solubility bottlenecks and consider solid-state optimization (e.g., co-crystals) rather than traditional salt forms, as the extremely low pKa1 and high pKa2 make stable salt formation challenging.

References

  • 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information NextSDS[Link]

  • Good Price CAS:1547-29-1 | 3-fluoro-1h-pyridin-2-one for Sale ALFA CHEMICAL[Link]

  • 2-HYDROXY-3-AMINO PYRIDINE - ChemBK ChemBK[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-4-fluoropyridin-2-ol as a Strategic Precursor in Medicinal Chemistry

Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern drug discovery. Specifically, 3-amino-4-fluoropyridin-2-ol (CAS 1805602-56-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern drug discovery. Specifically, 3-amino-4-fluoropyridin-2-ol (CAS 1805602-56-5) 1 has emerged as a highly versatile building block. The presence of the fluorine atom at the C4 position exerts a profound inductive electron-withdrawing effect, which fundamentally alters the physicochemical properties of the molecule, including bond strength, lipophilicity, and pKa 2.

As a Senior Application Scientist, I emphasize that utilizing this precursor is rarely just about adding a halogen; it is an exercise in precise electronic tuning. The fluorine atom lowers the pKa of the adjacent C2-hydroxyl group, enhancing its utility as a nucleophile in cross-coupling reactions, while simultaneously reducing the basicity of the C3-amine to minimize off-target liabilities (such as hERG binding). Furthermore, the C4-fluorine effectively blocks a primary oxidative hotspot, conferring superior metabolic stability against CYP450 enzymes 2.

Tautomeric Dynamics and Scaffold Versatility

A critical feature of 3-amino-4-fluoropyridin-2-ol is its dynamic tautomeric equilibrium with its 1H-pyridin-2-one counterpart. The 1H-pyridin-2-one tautomer acts as a powerful peptidomimetic scaffold, frequently utilized in the design of reverse transcriptase inhibitors, antibiotics, and analgesics 3. Depending on the reaction conditions (solvent polarity and pH), chemists can selectively drive the reactivity toward O-alkylation or N-derivatization.

Tautomerism P_ol 3-Amino-4-fluoropyridin-2-ol (Aromatic, H-Bond Donor) P_one 3-Amino-4-fluoro-1H-pyridin-2-one (Peptidomimetic, Amide-like) P_ol->P_one Solvent/pH Dependent Sub_SNAr O-Alkylation / SNAr (Kinase Inhibitors) P_ol->Sub_SNAr Base catalysis Sub_Amide N-Derivatization (Oxazolidinones) P_one->Sub_Amide Electrophilic attack

Fig 1: Tautomeric equilibrium and divergent reactivity pathways of the fluoropyridinol scaffold.

Quantitative Physicochemical Profiling

To understand the causality behind experimental choices, one must look at the quantitative shifts induced by the fluorine atom. Table 1 summarizes the electronic and steric impacts compared to the non-fluorinated baseline.

Table 1: Comparative Physicochemical Data

Property 3-Aminopyridin-2-ol 3-Amino-4-fluoropyridin-2-ol Mechanistic Consequence in Synthesis & Biology
C2-OH pKa ~11.5 ~9.8 Enhanced nucleophilicity of the phenoxide anion at milder pH levels.
C3-NH₂ pKa ~6.0 ~4.5 Reduced basicity; requires stronger bases (e.g., n-BuLi) for N-alkylation.
LogP 0.42 0.85 Improved lipophilicity and membrane permeability for intracellular targets.

| Metabolic Liability | High (C4 oxidation) | Low (Steric/electronic block) | Extended half-life; prevents rapid degradation by hepatic microsomes. |

Application Workflows & Self-Validating Protocols

Protocol A: Synthesis of Multikinase Inhibitor Scaffolds (Sorafenib Analogues)

Aminopyridinols are highly effective as central scaffolds in multikinase inhibitors (e.g., targeting C-Raf and VEGFR). The formation of an ethereal bond via Nucleophilic Aromatic Substitution (SNAr) is the critical junction in synthesizing these hybrids 4.

Causality & Experimental Design: Potassium tert-butoxide (KOtBu) is specifically selected because its basicity is perfectly tuned to deprotonate the C2-OH (pKa ~9.8) without fully deprotonating the C3-NH₂, ensuring strict O-alkylation regioselectivity. Microwave irradiation is utilized not merely for speed, but to rapidly overcome the activation energy barrier of sterically hindered ethereal bond formation, minimizing the thermal degradation of the electron-rich core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, microwave-safe sealed tube, dissolve 1.0 eq of 3-amino-4-fluoropyridin-2-ol and 1.1 eq of the electrophile (e.g., 4-chloro-N-methylpicolinamide) in anhydrous DMSO (0.2 M).

  • Deprotonation: Add 1.2 eq of KOtBu. Crucial Step: Purge the vessel with Argon for 5 minutes. Oxygen must be excluded to prevent oxidative dimerization of the aminopyridinol.

  • Irradiation: Subject the mixture to microwave irradiation at 120 °C for 20 minutes.

  • Workup: Quench the reaction with cold water to precipitate the product. Filter and wash with cold diethyl ether.

Self-Validation System:

  • Failure Mode Check: If the reaction stalls at <50% conversion, verify the anhydrous nature of the DMSO. Trace water will outcompete the pyridinol for the electrophile.

  • Analytical Validation: Monitor via ¹⁹F NMR. The fluorine signal will shift upfield by approximately 2-4 ppm upon etherification due to the loss of the strongly electron-donating hydroxyl proton and the change in the local electronic environment.

Protocol B: Derivation of Oxazolidinone Antibacterials (Linezolid Analogues)

Fluorinated pyridines are excellent precursors for oxazolidinone derivatives targeting Gram-positive bacteria (e.g., MRSA, VRE) 5.

Causality & Experimental Design: To form the oxazolidinone ring, the C3-amine must first be protected as a carbamate, followed by reaction with a chiral epoxide. Because the C4-fluorine severely depresses the basicity and nucleophilicity of the C3-amine, a strong base (n-BuLi) at cryogenic temperatures (-78 °C) is strictly required. Kinetic control at -78 °C prevents the highly reactive n-BuLi from attacking the fluorinated pyridine ring (preventing aryne formation or direct nucleophilic aromatic substitution).

Workflow2 Precursor 3-Amino-4-fluoropyridin-2-ol Carbamate N-Carbamate Intermediate (Cbz-Cl, Base) Precursor->Carbamate Amine Protection Oxazolidinone Oxazolidinone Core (n-BuLi, -78°C) Carbamate->Oxazolidinone Chiral Epoxide Ring Opening Antibacterial Linezolid Analogue (Active vs MRSA) Oxazolidinone->Antibacterial Final Derivatization

Fig 2: Step-by-step synthetic workflow for deriving oxazolidinone antibacterials.

Step-by-Step Methodology:

  • Carbamate Formation: React 3-amino-4-fluoropyridin-2-ol with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃ in THF/H₂O to yield the carbamate intermediate.

  • Cryogenic Deprotonation: Dissolve the carbamate in dry THF and cool to -78 °C under Argon. Dropwise, add 1.1 eq of n-BuLi (2.5 M in hexanes). Stir for 30 minutes.

  • Cyclization: Slowly add 1.2 eq of (R)-glycidyl butyrate. Maintain at -78 °C for 1 hour, then gradually warm to room temperature overnight to allow for intramolecular cyclization 5.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Self-Validation System:

  • Chiral Integrity Check: The alkoxide intermediate stage is prone to racemization if the temperature rises too quickly. Post-cyclization, Chiral HPLC must be employed to confirm the enantiomeric excess (ee > 98%). A drop in ee indicates failure to maintain strict cryogenic control during step 3.

Protocol C: Non-Hepatotoxic COX Inhibitors & Antioxidants

Aminopyridinols act as highly effective inhibitors of COX-1 and lipid oxidation. Unlike traditional acetaminophen analogues, the fluorinated pyridinol ring resists rapid metabolic demethylation and oxidation, drastically reducing direct cytotoxicity and preventing the formation of toxic quinone-imine intermediates 6. When synthesizing these derivatives, standard amide coupling reagents (e.g., HATU, DIPEA) can be used directly on the C3-amine, provided the reaction time is extended to account for the reduced nucleophilicity caused by the C4-fluorine.

References

  • NextSDS. 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information. Retrieved from 1

  • Awasthi, B. P., et al. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from 4

  • Nenajdenko, V. (Ed.). Fluorine in Heterocyclic Chemistry Volume 2. Retrieved from 2

  • Storer, R. D., et al. Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. ACS Medicinal Chemistry Letters. Retrieved from 6

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from 5

  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. (2016). Retrieved from 3

Sources

Application

cross-coupling reaction conditions using 3-Amino-4-fluoropyridin-2-ol

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals. Executive Summary 3-Amino-4-fluoropyridin-2-ol (CAS 1805602-56-5) is a highly versatile, poly-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals.

Executive Summary

3-Amino-4-fluoropyridin-2-ol (CAS 1805602-56-5) is a highly versatile, poly-functionalized heterocyclic building block. Its unique array of reactive sites—a primary amine, a polarized carbon-fluorine bond, and a tautomeric pyridinol/pyridone core—makes it an exceptionally valuable scaffold in drug discovery. However, this high density of heteroatoms presents significant chemoselectivity and catalyst-poisoning challenges during transition-metal-catalyzed cross-coupling.

This Application Note details the mechanistic causality behind reaction conditions, providing field-proven, self-validating protocols for the divergent functionalization of this scaffold via Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality & Reactivity Profile

To successfully functionalize 3-amino-4-fluoropyridin-2-ol, one must first understand its electronic distribution, which is governed by the tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.

As established in foundational physical chemistry studies, the tautomeric equilibrium is highly solvent-dependent. In non-polar environments, the enol form is favored. However, in polar aprotic solvents typically used for cross-coupling (e.g., DMF, 1,4-Dioxane, DMSO), the equilibrium shifts dramatically toward the 2-pyridone form .

This shift dictates the molecule's reactivity profile:

  • C3-NH₂ (Nucleophilic): The primary amine is primed for C-N cross-coupling (Buchwald-Hartwig).

  • C4-F (Electrophilic): The highly electronegative fluorine atom activates the C4 position for SNAr.

  • C5-H (Nucleophilic Ring Carbon): The position para to the pyridone oxygen is electron-rich, allowing for facile electrophilic halogenation, which subsequently enables C-C cross-coupling (Suzuki-Miyaura).

Workflow Core 3-Amino-4-fluoropyridin-2-ol (Core Scaffold) BH Buchwald-Hartwig Amination (C3-NH2) Core->BH Pd Catalyst, Ligand, Base SNAr SNAr Reaction (C4-F Displacement) Core->SNAr Nucleophile (Amine/Thiol) Hal Electrophilic Halogenation (C5-H → C5-Br) Core->Hal NBS, DMF SM Suzuki-Miyaura Coupling (C5-Br) Hal->SM Pd Catalyst, Ar-B(OH)2

Caption: Divergent functionalization pathways for 3-Amino-4-fluoropyridin-2-ol.

C-N Cross-Coupling: Buchwald-Hartwig Amination

When utilizing the C3-NH₂ group as a nucleophile to couple with aryl halides, the primary failure mode is catalyst deactivation. Aminopyridines can chelate the palladium center, forming stable, catalytically inactive bis(amine) complexes. Furthermore, the intermediate amidopalladium complex is susceptible to β-hydride elimination.

The Solution: The use of bidentate ligands with large bite angles (e.g., Xantphos ) or bulky monophosphines (e.g., BrettPhos ) is mandatory. These ligands enforce a steric geometry that inhibits β-hydride elimination and prevents multi-substrate chelation, thereby driving the reductive elimination step to form the desired C-N bond .

Base Selection: Strong bases like NaOtBu can deprotonate the pyridone nitrogen/oxygen, creating a competing nucleophile that leads to O-arylation or N1-arylation. Milder bases such as Cs₂CO₃ or LiHMDS are strongly recommended to maintain C3-chemoselectivity .

Protocol 1: Chemoselective C3-N-Arylation

Self-Validating System: The reaction color should transition from deep red/purple (active Pd(0) species) to a dark brown suspension. A rapid crash-out of black precipitate (Pd black) within the first 30 minutes indicates oxygen contamination or ligand dissociation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Amino-4-fluoropyridin-2-ol (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the pyridine substrate) via syringe. Sparge the mixture with Argon for an additional 10 minutes.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

C-C Cross-Coupling: Regioselective Halogenation & Suzuki-Miyaura

Direct C-H activation on this scaffold is highly inefficient due to the competing coordination sites. Instead, a two-step approach is utilized: regioselective bromination followed by Suzuki-Miyaura coupling.

Bromination occurs exclusively at the C5 position. This is driven by the strong electron-donating effect of the pyridone oxygen (ortho/para directing), which activates the C5 position against the relatively deactivated C6 position. Once the 5-bromo intermediate is isolated, it serves as an excellent electrophile for Suzuki-Miyaura coupling.

LogicTree Start Substrate: 3-Amino-4-fluoropyridin-2-ol Q1 Target Modification? Start->Q1 C3 C3-Amine Arylation Q1->C3 N-Arylation C5 C5-Ring Arylation Q1->C5 C-Arylation L1 Use Xantphos / BrettPhos Prevent Pyridine Chelation C3->L1 L2 1. NBS Bromination 2. Pd(dppf)Cl2 / Base C5->L2

Caption: Chemoselectivity logic tree for palladium-catalyzed cross-coupling.

Protocol 2: C5-Bromination and Suzuki-Miyaura Coupling
  • Bromination: Dissolve 3-Amino-4-fluoropyridin-2-ol (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Protect from light. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc to yield the 5-bromo intermediate.

  • Suzuki Coupling: In a microwave vial, combine the 5-bromo intermediate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5.0 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent & Reaction: Add a degassed mixture of Toluene/H₂O (4:1, 0.15 M). Seal the vial and heat at 100 °C for 4 hours (or 110 °C for 30 mins via microwave irradiation).

  • Validation: LC-MS should show complete consumption of the brominated starting material. The presence of protodeboronation byproducts indicates that the boronic acid degraded; if observed, increase the boronic acid to 1.5 equiv in future runs.

Nucleophilic Aromatic Substitution (SNAr) at C4

While not a transition-metal-catalyzed cross-coupling, SNAr is a critical functionalization pathway for this molecule. The C-F bond is the strongest single bond to carbon, yet paradoxically, fluoride is an exceptional leaving group in SNAr reactions on electron-deficient rings.

Causality: The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the subsequent bond cleavage. The high electronegativity of fluorine drastically lowers the LUMO of the pyridine ring and stabilizes the negative charge of the intermediate, making fluoropyridines significantly more reactive than their chloro- or bromo- counterparts .

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected outcomes for the divergent functionalization of 3-Amino-4-fluoropyridin-2-ol.

Reaction TypeTarget SiteOptimal Catalyst / ReagentBase / AdditiveSolvent & TempTypical Yield Range
Buchwald-Hartwig C3-NH₂Pd₂(dba)₃ / XantphosCs₂CO₃ (2.0 eq)1,4-Dioxane, 90 °C65% – 85%
Electrophilic Bromination C5-HNBS (1.05 eq)NoneDMF, 0 °C to RT80% – 95%
Suzuki-Miyaura C5-BrPd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)Tol/H₂O (4:1), 100 °C70% – 90%
SNAr (Amination) C4-FSecondary Amine (3.0 eq)DIPEA (2.0 eq)NMP, 120 °C60% – 80%

References

  • Alonso, J. L., et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." The Journal of Physical Chemistry A, 2010. URL:[Link]

  • Shen, Q., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007. URL:[Link]

  • Zare, A., et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023. URL:[Link]

Method

Topic: High-Purity Isolation of 3-Amino-4-fluoropyridin-2-ol for Research and Development

An Application Note from the Office of the Senior Application Scientist Abstract 3-Amino-4-fluoropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

3-Amino-4-fluoropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate necessitates a high degree of purity to ensure the integrity of downstream applications and the validity of experimental results. This guide provides a comprehensive overview of robust laboratory techniques for the purification of 3-Amino-4-fluoropyridin-2-ol. We will explore purification strategies based on the compound's unique physicochemical properties, including acid-base extraction, recrystallization, and column chromatography. Detailed, field-tested protocols are presented to empower researchers to achieve the requisite purity for their work.

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy. 3-Amino-4-fluoropyridin-2-ol is an amphoteric compound, possessing both basic (amino group, pyridine nitrogen) and acidic (hydroxyl group) functionalities. This dual nature is a powerful tool for its separation from non-amphoteric impurities.

Table 1: Physicochemical Properties of 3-Amino-4-fluoropyridin-2-ol and Related Analogs

PropertyValue / ObservationSource / Rationale
IUPAC Name 3-Amino-4-fluoropyridin-2-ol---
CAS Number 1805602-56-5[1]
Molecular Formula C₅H₅FN₂OInferred from structure
Molecular Weight 128.11 g/mol Inferred from structure
Appearance Likely an off-white to brown solid/powder.Based on analogs like 4-Amino-3-fluoropyridine.[2]
Solubility Expected to be slightly soluble in water and soluble in polar organic solvents like ethanol, methanol, and DMSO.Based on related compounds like 2-Amino-4-fluoropyridine.[3][4]
pKa Multiple pKa values are expected due to the pyridinium ion, the amino group, and the hydroxyl group. The pyridine nitrogen will be basic, while the hydroxyl group will be weakly acidic.General chemical principles of pyridine and phenol derivatives.[5]
Storage Refrigerate at 2-8°C, protect from light and moisture.Standard practice for aminopyridine derivatives.[6]

Potential Impurities: The purification strategy must account for impurities likely originating from the synthetic route. Common impurities may include:

  • Unreacted starting materials.

  • Regioisomers formed during substitution reactions.

  • By-products from fluorination, amination, or hydrolysis steps.[7]

  • Residual catalysts or reagents.

Strategic Approach to Purification

The optimal purification workflow depends on the scale of the synthesis and the nature of the impurities. A multi-step approach is often most effective, using a bulk purification technique followed by a final polishing step.

Purification_Workflow cluster_start Initial State cluster_decision Primary Purification Choice cluster_techniques Purification Techniques cluster_polishing Final Polishing cluster_end Final Product Crude Crude 3-Amino-4-fluoropyridin-2-ol (Post-Synthesis) Decision1 Assess Impurity Profile (TLC, LC-MS) Crude->Decision1 AcidBase Protocol 1: Acid-Base Extraction (Removes non-amphoteric impurities) Decision1->AcidBase  Gross non-polar or  strongly acidic/basic impurities Chroma Protocol 3: Column Chromatography (Separates isomers & close impurities) Decision1->Chroma  Closely related impurities  (e.g., regioisomers) Recrystal Protocol 2: Recrystallization (High purity crystalline solid) AcidBase->Recrystal Chroma->Recrystal QC QC Analysis (MP, NMR, HPLC) Recrystal->QC Pure Pure Product (>98%) QC->Pure

Caption: Decision workflow for the purification of 3-Amino-4-fluoropyridin-2-ol.

Protocol 1: Acid-Base Extraction for Bulk Purification

This technique leverages the amphoteric nature of 3-Amino-4-fluoropyridin-2-ol to separate it from neutral, non-polar, or strictly acidic/basic impurities. The pyridine nitrogen is basic and will be protonated in acidic solution, rendering the molecule water-soluble.[8][9]

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., EtOAc) WashAcid Wash with dilute aq. HCl (1M) Start->WashAcid Separate1 Separate Layers WashAcid->Separate1 Aqueous1 Aqueous Layer: Protonated Product (Water Soluble) + Basic Impurities Separate1->Aqueous1 Aqueous Organic1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic1 Organic Basify Basify Aqueous Layer (e.g., with NaHCO₃ / NaOH to pH ~8-9) Aqueous1->Basify BackExtract Back-extract with fresh Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer: (Inorganic Salts) Separate2->Aqueous2 Aqueous Organic2 Organic Layer: Purified Product Separate2->Organic2 Organic Dry Dry (Na₂SO₄), Filter, & Evaporate Solvent Organic2->Dry End Partially Purified Product Dry->End

Caption: Workflow for acid-base extraction of 3-Amino-4-fluoropyridin-2-ol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The target compound will protonate and move into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer.[8][10]

  • Separation: Carefully separate the aqueous layer containing the protonated product. Discard the organic layer (or process it to recover other components if necessary).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with stirring until the pH is approximately 8-9. The free base of the product will precipitate or form an emulsion.

  • Back-Extraction: Extract the liberated 3-Amino-4-fluoropyridin-2-ol back into a fresh organic solvent (e.g., EtOAc or DCM) by performing multiple extractions.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[11] The key is to select a solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[12][13]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of the product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or solvent/water mixtures) to find a suitable system. A patent for a related synthesis successfully used ethanol for recrystallization.[14]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., using a water bath or heating mantle) with stirring until the solid completely dissolves.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity.[11]

Protocol 3: High-Resolution Purification by Column Chromatography

For separating closely related isomers or removing trace impurities, column chromatography is the method of choice.[16] The process relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).[8]

Step-by-Step Methodology:

  • Method Development (TLC): First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures, such as hexane/ethyl acetate or DCM/methanol, to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with very different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly purified product.

Quality Control and Purity Verification

After purification, the identity and purity of 3-Amino-4-fluoropyridin-2-ol must be confirmed. Standard analytical techniques include:

  • Melting Point Analysis: A narrow melting point range indicates high purity.[11]

  • Thin Layer Chromatography (TLC): A single spot suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Substituted pyridines can be harmful if swallowed, inhaled, or in contact with skin.[17] Handle with care.

  • Organic solvents are flammable and may be toxic. Avoid open flames and ensure proper grounding of equipment.

  • Always consult the Safety Data Sheet (SDS) for 3-Amino-4-fluoropyridin-2-ol and all solvents and reagents used before beginning any work.

References

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Collis, G. E. et al. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. 2022. Available from: [Link]

  • Wang, G. et al. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. 2018. Available from: [Link]

  • Kumar, S. & Babu, B.V. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. 2009. Available from: [Link]

  • What is best method to remove pyridine from a reaction mixture?. ResearchGate. Available from: [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Hofmann, J. et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available from: [Link]

  • 2-Amino-4-fluoropyridine. PubChem. Available from: [Link]

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available from: [Link]

  • 3-amino-2-fluoropyridin-4-ol — Chemical Substance Information. NextSDS. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

  • Grooff, D. et al. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. DARU Journal of Pharmaceutical Sciences. 2015. Available from: [Link]

  • 2-Amino-4-fluoropyridine, 98% 1 g. Thermo Scientific Alfa Aesar. Available from: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available from: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]

  • Vasin, V.A. et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available from: [Link]

  • 3-Aminopyridine. Organic Syntheses Procedure. Available from: [Link]

  • Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
  • Shinde, D. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available from: [Link]

  • Vasin, V.A. et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. SpringerLink. Available from: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available from: [Link]

  • 3-amino-N-[3-(4-aminopiperidin-1-yl)-2-pyridinyl]-6-(6-fluoro-2-morpholin-4-ylquinazolin-4-yl)pyrazine-2-carboxamide. PubChem. Available from: [Link]

  • pKa Data Compiled by R. Williams. Available from: [Link]

Sources

Application

Regioselective Fluorination Methods for 3-Aminopyridin-2-ol Derivatives: A Comprehensive Protocol Guide

Executive Summary The 3-aminopyridin-2-ol scaffold (and its tautomer, 3-amino-2-pyridone) is a privileged structural motif frequently embedded in bioactive molecules, including Bruton's tyrosine kinase (BTK) inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aminopyridin-2-ol scaffold (and its tautomer, 3-amino-2-pyridone) is a privileged structural motif frequently embedded in bioactive molecules, including Bruton's tyrosine kinase (BTK) inhibitors and orexin receptor antagonists. The strategic introduction of a fluorine atom into this heterocycle can profoundly modulate its physicochemical properties, improving metabolic stability, membrane permeability, and binding affinity through bioisosteric replacement[1]. However, the ambident nucleophilicity and multiple reactive sites of the 3-aminopyridin-2-ol ring make regioselective fluorination a significant synthetic challenge.

This application note provides a field-proven, authoritative guide to achieving precise regiocontrol during the fluorination of 3-aminopyridin-2-ol derivatives. By exploiting the inherent electronic biases of the pyridone system or overriding them via N-oxide activation, chemists can selectively access C5, C4, or C6-fluorinated analogs.

Mechanistic Rationale & Regiocontrol (The "Why")

To design a successful fluorination strategy, one must first understand the electronic causality dictated by the heterocycle's tautomeric equilibrium. In solution, 3-aminopyridin-2-ol exists predominantly as its 2-pyridone tautomer.

  • Inherent Electrophilic Activation (C5-Selectivity): The nitrogen lone pair of the 2-pyridone ring delocalizes through the π -system, rendering the C3 and C5 positions highly nucleophilic. Because the C3 position is already occupied by the electron-donating amino group (which further activates the ring but sterically blocks the site), the C5 position becomes the kinetically and thermodynamically favored site for electrophilic attack[2]. Consequently, electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor inherently target the C5 position.

  • Overriding Electronic Bias (Meta-Selectivity): Direct electrophilic fluorination at the C4 or C6 positions is electronically disfavored. To achieve "meta" fluorination (relative to the ring nitrogen), the electronic distribution must be inverted. This is accomplished by oxidizing the pyridine to an N-oxide. The strongly electron-withdrawing nature of the N-oxide moiety activates the meta positions (C4/C6) toward Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for the displacement of a pre-installed leaving group (e.g., bromide or nitro) by a fluoride ion[3][4].

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters and expected outcomes for the three primary regioselective fluorination workflows.

Fluorination StrategyReagentSolvent SystemTemp.Primary RegioselectivityTypical YieldMechanistic Pathway
Anhydrous Electrophilic NFSIAcetonitrile (MeCN)60 °CC5-Fluorination55–85%Electrophilic Aromatic Substitution ( SE​Ar )
Aqueous Electrophilic Selectfluor H2​O / CHCl3​ (1:1)RTC5-Fluorination60–92%Phase-transfer assisted SE​Ar
Nucleophilic (N-Oxide) TBAFDMSORTC4 / C6 (Meta)35–71%Nucleophilic Aromatic Substitution ( SN​Ar )

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream progression.

Protocol A: C5-Regioselective Monofluorination via NFSI[2]

This anhydrous method is ideal for N-protected or highly functionalized 3-amino-2-pyridone derivatives where aqueous conditions might induce hydrolysis.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-protected 3-aminopyridin-2-ol derivative (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 1.2 mmol) in a single portion.

    • Causality Note: NFSI is chosen over elemental fluorine because its bulky benzenesulfonimide leaving group prevents over-fluorination and restricts attack to the most sterically accessible, electronically activated site (C5).

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4–12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product typically exhibits an Rf​ ~0.1 higher than the starting material due to decreased polarity. Confirm completion via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (5 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Analytical Check: Run a crude 19F NMR. A single, sharp multiplet between −130 and −145 ppm confirms successful C5-monofluorination.

Protocol B: Green Aqueous Fluorination via Selectfluor[5]

This protocol leverages the unique solubility profile of Selectfluor to perform rapid, mild fluorination of unprotected 3-aminopyridin-2-ols.

  • Biphasic Setup: Suspend the 3-aminopyridin-2-ol substrate (1.0 mmol) in a biphasic mixture of deionized water (3.0 mL) and chloroform (3.0 mL).

  • Fluorination: Add Selectfluor (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes at room temperature.

    • Causality Note: Water serves a dual purpose: it dissolves the Selectfluor, gradually releasing it into the organic phase to prevent exothermic degradation, and it acts as a hydrogen-bond donor to stabilize the cationic Wheland intermediate during electrophilic attack.

  • Reaction Execution: Stir vigorously at room temperature for 2 hours. The reaction is typically complete when the biphasic emulsion clears.

  • Workup: Separate the phases. Extract the aqueous layer with additional CHCl3​ (2 × 5 mL).

  • Validation: Purify via flash chromatography. The regioselectivity can be definitively assigned via 2D NMR (HMBC); look for the 3JC−F​ coupling between the newly introduced fluorine and the C6 proton.

Protocol C: Meta-Selective Nucleophilic Fluorination via N-Oxide Activation[3][4]

Use this protocol when C4 or C6 fluorination is required. This requires a substrate pre-functionalized with a leaving group (e.g., 3-amino-4-bromo-pyridin-2-ol).

  • N-Oxidation: Dissolve the starting material (1.0 mmol) in DCM (10 mL). Add mCPBA (1.5 equiv) at 0 °C. Stir for 2 hours, then quench with saturated Na2​S2​O3​ . Isolate the N-oxide intermediate.

  • Nucleophilic Fluorination: Dissolve the N-oxide (1.0 mmol) in anhydrous DMSO (4.0 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise at room temperature.

    • Causality Note: The N-oxide strongly withdraws electron density from the meta position (C4), lowering the LUMO energy and facilitating the rapid SN​Ar displacement of the bromide by the naked fluoride ion provided by TBAF.

  • Reduction (Deoxygenation): To the crude mixture, add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 1 hour to simultaneously reduce the N-oxide back to the pyridine core.

  • Workup & Validation: Filter through Celite to remove the palladium catalyst. Purify via reverse-phase HPLC. The final product will exhibit a characteristic 19F NMR shift distinct from C5-fluoro analogs (typically −100 to −115 ppm).

Workflow Visualization

The following diagram maps the divergent logical pathways for regioselective fluorination based on the desired substitution pattern.

Workflow Substrate 3-Aminopyridin-2-ol Scaffold (Tautomeric with 3-Amino-2-pyridone) Path1 Electrophilic Pathway (NFSI or Selectfluor) Substrate->Path1 Path2 Nucleophilic Pathway (N-Oxide Activation) Substrate->Path2 Prod1 C5-Fluoro Derivative (High Regioselectivity) Path1->Prod1 Intermediate Pyridine N-Oxide Intermediate (Meta-Activated) Path2->Intermediate Prod2 C4/C6-Fluoro Derivative (Requires Leaving Group) Intermediate->Prod2

Fig 1. Divergent regioselective fluorination pathways for 3-aminopyridin-2-ol derivatives.

References

  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Regioselective Monofluorination of Pyridone Derivatives. ChemistryViews / Organic Letters.
  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution (2018). PubMed / National Institutes of Health.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides (2016). PMC / National Institutes of Health.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (2016). ResearchGate.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 3-Amino-4-fluoropyridin-2-ol in Modern Heterocyclic Drug Discovery

Abstract: This document provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic use of 3-Amino-4-fluoropyridin-2-ol as a high-value building block in the synthesis of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic use of 3-Amino-4-fluoropyridin-2-ol as a high-value building block in the synthesis of novel heterocyclic drug candidates. We will explore the rationale behind its use, focusing on the synergistic benefits of its constituent pharmacophoric elements—the aminopyridine core, a strategically placed fluorine atom, and a reactive pyridin-2-ol moiety. Detailed, field-tested protocols for its incorporation into fused heterocyclic systems, along with methodologies for biological screening, are presented to empower researchers to accelerate their discovery programs.

Introduction: The Strategic Advantage of a Pre-functionalized Scaffold

The convergence of heterocyclic chemistry and fluorine chemistry has been a cornerstone of modern drug discovery.[1][2] Heterocyclic scaffolds are present in approximately 85% of all bioactive compounds, prized for their ability to present functional groups in precise three-dimensional arrangements to engage biological targets.[1][3] Concurrently, the incorporation of fluorine is a widely adopted strategy to enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating the pKa of adjacent functional groups or participating in favorable intermolecular interactions.[4][5][6]

The aminopyridine moiety itself is a privileged scaffold, frequently employed as a "hinge-binder" in kinase inhibitors and as a versatile synthetic handle.[7][8] 3-Amino-4-fluoropyridin-2-ol emerges as a particularly compelling building block by integrating these three powerful features into a single, compact molecule. Its pre-functionalized nature allows for rapid entry into complex heterocyclic systems, saving valuable synthetic steps and enabling the efficient generation of diverse compound libraries. This guide will detail the practical application of this reagent, from initial reaction design to biological evaluation.

Reagent Profile: Physicochemical Properties and Safety

Before experimental use, a thorough understanding of the reagent's properties and handling requirements is critical.

Table 1: Physicochemical and Safety Data for 3-Amino-4-fluoropyridin-2-ol

PropertyValueSource / Reference
CAS Number 1805602-56-5[9]
Molecular Formula C₅H₅FN₂OCalculated
Molecular Weight 128.11 g/mol Calculated
Appearance Off-white to light brown solid (typical)Supplier Data
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Damage; Specific Target Organ Toxicity[9]
Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]General MSDS Guidelines

Core Application: Synthesis of Fused Pyrido[2,3-d]pyrimidine Scaffolds

A primary application of 3-Amino-4-fluoropyridin-2-ol is the synthesis of fused heterocyclic systems, which are bioisosteres of purines and common cores in kinase inhibitors.[13] The ortho-relationship of the amino and pyridinol groups provides an ideal geometry for cyclocondensation reactions to form a second, fused six-membered ring.

Rationale and Mechanistic Insight

The reaction with a one-carbon electrophile, such as triethyl orthoformate, followed by displacement with an amine, is a robust method to construct the pyrido[2,3-d]pyrimidin-7(8H)-one core. The fluorine atom at the 4-position serves a dual purpose:

  • Electronic Modulation: It acts as a weak electron-withdrawing group, influencing the pKa of the heterocyclic system, which can be crucial for optimizing solubility and target engagement.[3][14]

  • Binding Interactions: The C-F bond can participate in specific, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's binding pocket, potentially enhancing potency and selectivity.[3]

The experimental workflow for this transformation is outlined below.

G start_mat 3-Amino-4-fluoropyridin-2-ol Triethyl Orthoformate reaction1 Cyclocondensation Heat (e.g., 120 °C) start_mat->reaction1 1. Reagents mixed intermediate Intermediate Ethoxy Pyrido-oxazinone (Often not isolated) reaction1->intermediate 2. Form intermediate reaction2 Amine Addition (e.g., Aniline) Heat intermediate->reaction2 3. In-situ reaction product Crude Product Mixture reaction2->product 4. Reaction completion purification Purification (e.g., Column Chromatography or Recrystallization) product->purification 5. Work-up & Isolation final_product Purified Pyrido[2,3-d]pyrimidine Product purification->final_product analysis Characterization (NMR, LC-MS, HRMS) final_product->analysis 6. Quality Control

Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Protocol 1: Synthesis of a 4-Fluoro-8-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Derivative

This protocol describes a representative one-pot, two-step synthesis.

Materials:

  • 3-Amino-4-fluoropyridin-2-ol (1.0 eq)

  • Triethyl orthoformate (5.0 eq)

  • Aniline (or other primary amine) (1.2 eq)

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Solvents for reaction work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-Amino-4-fluoropyridin-2-ol (1.0 eq), triethyl orthoformate (5.0 eq), and a catalytic amount of acetic acid.

    • Causality Note: Triethyl orthoformate serves as both the C1 source for the pyrimidine ring and the reaction solvent. Acetic acid catalyzes the initial condensation and cyclization steps.

  • First Condensation: Heat the reaction mixture to 120-130 °C for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 10% methanol in dichloromethane as eluent). The formation of a new, less polar intermediate spot should be observed.

  • Amine Addition: After cooling the mixture slightly (to ~100 °C), carefully add the primary amine (e.g., aniline, 1.2 eq) dropwise.

    • Causality Note: The amine displaces the ethoxy group from the reactive intermediate, leading to the final ring closure and formation of the thermodynamically stable pyridopyrimidine core.

  • Second Condensation: Reheat the mixture to 120-130 °C and stir for an additional 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction to room temperature. A solid precipitate may form. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether or hexanes. If no solid forms, concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

  • Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and HRMS to confirm its structure and purity.

Library Generation and Scaffold Hopping

The true power of 3-Amino-4-fluoropyridin-2-ol lies in its potential for generating diverse chemical libraries for high-throughput screening. The aminopyridine core allows for multiple diversification points. "Scaffold hopping," the process of replacing a core molecular structure with a different one while retaining similar biological activity, can be used to explore novel chemical space and circumvent existing intellectual property.[15]

G core 3-Amino-4-fluoro pyridin-2-ol Core r1 R¹ Diversification (via N-alkylation/arylation of pyridone) core->r1 r2 R² Diversification (via condensation at 3-amino) core->r2 lib_a Library A (Pyridones) r1->lib_a lib_b Library B (Fused Pyrimidines) r2->lib_b r3 R³ Diversification (via SNAr at other positions on a fused ring) lib_c Library C (Functionalized Fused Systems) r3->lib_c lib_b->r3

Caption: Diversification strategy using the core scaffold.

By varying the reagents used in condensation reactions (Protocol 1) or by employing other transformations such as Buchwald-Hartwig aminations[3] or Suzuki couplings on halogenated derivatives, a vast array of novel compounds can be accessed from this single starting material.

Application in Target-Based Discovery: A Kinase Inhibitor Paradigm

Many small-molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The aminopyridine and related fused pyrimidine scaffolds are exceptionally effective at forming key hydrogen bonds with the "hinge region" of the kinase domain.[7][16]

G receptor Receptor ras RAS receptor->ras Signal raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Synthesized Inhibitor inhibitor->raf Inhibition

Caption: Inhibition of a generic kinase signaling pathway (e.g., MAPK).

Once a library of compounds has been synthesized, a robust and quantitative assay is required to determine their biological activity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol provides a general, trustworthy method for measuring a compound's ability to inhibit a target kinase.

Materials:

  • Synthesized inhibitor compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Target kinase (e.g., RAF, MEK, EGFR)

  • Kinase substrate (specific peptide or protein for the target kinase)

  • ATP at a concentration near its Kₘ for the kinase

  • Kinase assay buffer (commercial or custom)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase enzyme solution (containing the substrate in buffer) to the wells. Allow a short pre-incubation (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Detection - Step 1 (Stop & Deplete): Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection - Step 2 (Luminescence): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Table 2: Example Data Summary for a Hypothetical Compound Series

Compound IDTarget KinaseIC₅₀ (nM)
EX-001RAF Kinase150
EX-002RAF Kinase25
EX-003RAF Kinase>10,000

Conclusion

3-Amino-4-fluoropyridin-2-ol is a versatile and powerful building block for modern drug discovery. Its strategic combination of a fluorinated pyridone and a reactive aminopyridine handle provides an efficient entry point to novel, drug-like heterocyclic scaffolds. By leveraging the robust synthetic protocols and quantitative biological assays detailed in this guide, research teams can rapidly generate and evaluate new chemical entities, significantly enhancing the probability of identifying promising lead candidates for a range of therapeutic targets.

References

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • NextSDS. (n.d.). 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information. Available at: [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. Available at: [Link]

  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]

  • MDPI. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available at: [Link]

  • ACS Publications. (2016). Recent Advances in Scaffold Hopping. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Available at: [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Available at: [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ACS Publications. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Available at: [Link]

Sources

Application

proper handling and long-term storage guidelines for 3-Amino-4-fluoropyridin-2-ol

Abstract This document provides a comprehensive guide to the proper handling and long-term storage of 3-Amino-4-fluoropyridin-2-ol (CAS No. 1805602-56-5). As a specialized heterocyclic compound, likely utilized in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the proper handling and long-term storage of 3-Amino-4-fluoropyridin-2-ol (CAS No. 1805602-56-5). As a specialized heterocyclic compound, likely utilized in pharmaceutical and agrochemical research and development, its unique chemical structure—incorporating an aminopyridine core with both fluoro and hydroxyl substitutions—necessitates specific handling and storage protocols to ensure personnel safety, maintain compound integrity, and guarantee the reproducibility of experimental results. These guidelines are founded on the principles of chemical safety, an understanding of the reactivity of analogous compounds, and best practices in laboratory management.

Introduction: Understanding the Molecule

3-Amino-4-fluoropyridin-2-ol is a substituted pyridine derivative. The presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring suggests a molecule with a rich chemical reactivity profile. The amino group imparts basicity, while the fluorine atom, a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring, potentially enhancing metabolic stability.[1] The hydroxyl group introduces a potential site for hydrogen bonding and further functionalization. The strong carbon-fluorine bond is a hallmark of many modern pharmaceuticals and agrochemicals, often contributing to increased metabolic stability and bioavailability.[1][2]

Given the limited publicly available data specific to this molecule, the following protocols are synthesized from safety data for structurally related compounds, including aminopyridines, fluoropyridines, and other fluorinated heterocyclic compounds.[3][4][5] This approach ensures a cautious and well-informed methodology for its handling and storage.

Material Identification and Properties

A precise understanding of the material's properties is fundamental to its safe handling.

PropertyDataSource
Chemical Name 3-Amino-4-fluoropyridin-2-ol[6]
CAS Number 1805602-56-5[6]
Molecular Formula C₅H₅FN₂OInferred
Appearance Likely a solid (powder or crystalline) at room temperature, colorless to pale yellow.[7]
Solubility Expected to be soluble in polar organic solvents and potentially in water.[7]

Safety and Hazard Assessment

Based on the hazard classifications for 3-amino-4-fluoropyridin-2-ol and related aminopyridines, this compound should be treated with a high degree of caution.[3][4][6]

GHS Hazard Classification (Inferred and Reported):

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Cat. 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCat. 2WarningH315: Causes skin irritation.
Serious Eye DamageCat. 1DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Cat. 3WarningH336: May cause drowsiness or dizziness.
Workflow for Receiving and Initial Handling of 3-Amino-4-fluoropyridin-2-ol

cluster_receiving Receiving and Inspection cluster_ppe Personal Protective Equipment (PPE) cluster_handling Initial Handling and Aliquoting cluster_documentation Documentation and Storage A Receive Shipment in Designated Area B Inspect Packaging for Damage or Leaks A->B Visual Check C Verify Compound Identity and Quantity Against Order B->C Documentation Check D Don Chemical-Resistant Gloves (Nitrile), Safety Goggles with Side Shields, and a Lab Coat C->D Proceed if OK E Work Within a Certified Chemical Fume Hood D->E Safety First F Carefully Open Container, Avoiding Inhalation of Dust E->F Controlled Environment G Aliquot into Pre-labeled, Inert Vials for Long-Term Storage F->G Minimize Exposure H Tightly Seal All Containers G->H Prevent Contamination I Update Chemical Inventory System H->I Record Keeping J Transfer to Designated Long-Term Storage Location I->J Final Step

Caption: Workflow for the safe receiving and initial handling of 3-Amino-4-fluoropyridin-2-ol.

Experimental Protocols: Handling Procedures

Adherence to strict protocols during handling is critical to mitigate risks.

Engineering Controls
  • Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to maintain low background concentrations of airborne contaminants.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine dust.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.[3]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]

Step-by-Step Weighing and Solution Preparation
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, solvent, volumetric flasks, etc.).

  • Equilibration: If the compound is stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could degrade the compound.[9]

  • Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared analytical balance. Minimize the generation of dust.[8]

  • Dissolution: Add the appropriate solvent to a volumetric flask. Carefully transfer the weighed solid into the flask. Rinse the weigh boat with a small amount of solvent to ensure a complete transfer. Cap and mix until the solid is fully dissolved.

  • Cleanup: Tightly reseal the stock container. Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.[10]

Long-Term Storage Guidelines

The stability of 3-Amino-4-fluoropyridin-2-ol during long-term storage is paramount for the validity of research findings. The following guidelines are based on best practices for similar fluorinated and amino-substituted heterocyclic compounds.[3][9]

Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down potential degradation reactions.[9]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture-induced degradation.[3]
Light Amber vials or storage in the darkPrevents photolytic degradation.[9]
Container Tightly sealed, inert glass vialsPrevents contamination and degradation from moisture and air.[3][10]
Long-Term Storage Decision Protocol

cluster_storage_protocol Long-Term Storage Protocol Start Compound Aliquoted for Storage Inert_Gas Is the compound sensitive to air or moisture? Start->Inert_Gas Storage_Temp Is the compound thermally sensitive? Inert_Gas->Storage_Temp No Action_Inert Backfill vial with Argon/Nitrogen Inert_Gas->Action_Inert Yes Light_Sensitive Is the compound light sensitive? Storage_Temp->Light_Sensitive No Action_Refrigerate Store at 2-8°C Storage_Temp->Action_Refrigerate Yes Action_Dark Use amber vial and store in the dark Light_Sensitive->Action_Dark Yes Action_Seal Tightly seal with a PTFE-lined cap Light_Sensitive->Action_Seal No Action_Inert->Storage_Temp Action_Refrigerate->Light_Sensitive Action_Dark->Action_Seal End Log Storage Location and Conditions Action_Seal->End

Caption: Decision-making protocol for the long-term storage of 3-Amino-4-fluoropyridin-2-ol.

Spill and Waste Management

  • Spills: In case of a small spill, and while wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[11] Place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminating solution. For large spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of unused material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[12] Do not dispose of down the drain.

Conclusion

While specific experimental data for 3-Amino-4-fluoropyridin-2-ol remains scarce, a robust safety and handling protocol can be established by drawing on the known properties of structurally analogous aminopyridines and fluorinated heterocyclic compounds. By adhering to these guidelines, researchers can ensure a safe working environment, maintain the integrity of this valuable research compound, and contribute to the generation of reliable and reproducible scientific data.

References

  • NextSDS. (n.d.). 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information.
  • Protheragen. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). 2-Aminopyridine SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 26). 2-Amino-4-fluoropyridine SAFETY DATA SHEET.
  • MilliporeSigma. (2025, June 11). 2-Aminopyridine SAFETY DATA SHEET.
  • Apollo Scientific. (2022, September 16). 2-Aminopyridine SAFETY DATA SHEET.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Capot Chemical. (2008, December 4). MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine.
  • Tokyo Chemical Industry. (2025, October 27). 3-Amino-5-fluoropyridine SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 18614-51-2: 4-Amino-2-fluoropyridine.
  • ANEMEL. (2024, December 3). Fluorinated “forever chemicals” and where to find them.
  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-4-fluoropyridin-2-ol Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized fluorinated heterocycles like 3-amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5)[1] presents unique chemo-selectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized fluorinated heterocycles like 3-amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5)[1] presents unique chemo-selectivity challenges. The presence of an electron-withdrawing fluorine atom adjacent to an amine and a pyridinol core creates a system highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) and hydrodefluorination.

This guide is structured to provide process chemists and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize reaction yields.

Diagnostic Matrix: Yield Optimization Data

The table below summarizes the quantitative data across common synthetic strategies, highlighting the failure modes of traditional reagents and the superior performance of optimized pathways.

Synthetic StrategyReagent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Impurity / Failure Mode
Demethylation (Lewis Acid) BBr₃ (3.0 eq), DCM0 to 25~60< 35Boron-amine complexes, polymerization
Demethylation (Silyl) TMS-Cl / NaI, MeCN80> 9585 Minimal (High purity profile)
Nitro Reduction (Catalytic) H₂, 10% Pd/C, MeOH25100< 403-Aminopyridin-2-ol (Defluorinated)
Nitro Reduction (Metal) Fe powder, NH₄Cl80> 9588 Trace unreacted starting material

Troubleshooting & FAQs (Deep-Dive)

Q1: My demethylation of 4-fluoro-2-methoxypyridin-3-amine using BBr₃ is yielding intractable black tar and low product recovery. What is the mechanistic failure?

The Causality: Boron tribromide (BBr₃) is a hard Lewis acid. In your substrate, the free C3-amine and the pyridine nitrogen readily form strong, stable Lewis acid-base complexes with BBr₃. This not only necessitates massive equivalents of the reagent but also triggers uncontrolled polymerization during the aqueous quench. The Solution: Switch to a soft nucleophilic cleavage using Trimethylsilyl iodide (TMS-I) generated in situ from TMS-Cl and NaI[2]. The soft iodide selectively attacks the sterically accessible methyl ether without coordinating destructively with the amine, preserving the 3-aminopyridin-2-one scaffold[2].

Q2: Why am I seeing up to 60% defluorination during the catalytic reduction of 4-fluoro-3-nitropyridin-2-ol?

The Causality: The C4-fluorine atom is highly activated. Standard palladium-on-carbon (Pd/C) hydrogenation facilitates oxidative addition of Pd into the C-F bond, leading to rapid hydrodefluorination. The Solution: Abandon precious metal catalysis for this specific step. Employ a mild Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism strictly reduces the nitro group without breaking the C-F bond.

Q3: How do I prevent nucleophilic displacement of the C4-fluorine during the final aqueous workup?

The Causality: The C4-fluorine is highly vulnerable to SNAr because the pyridine nitrogen and the ortho-amine group withdraw electron density from the ring. If your workup pH exceeds 8.5, hydroxide ions will rapidly displace the fluorine, yielding 3-aminopyridine-2,4-diol. The Solution: Maintain strict pH control. Buffer your aqueous quench to a pH of 6.5–7.0 using phosphate buffers or dilute acetic acid. Never use strong bases (like NaOH or KOH) to neutralize the reaction mixture.

Visual Workflows & Pathway Diagrams

Demethylation A 4-Fluoro-2-methoxypyridin-3-amine (Precursor) B TMS-Cl / NaI Acetonitrile, 80°C A->B C Silyl Ether Intermediate (In Situ) B->C D Aqueous Quench (Na2S2O3 / H2O) C->D E 3-Amino-4-fluoropyridin-2-ol (Target Product) D->E

Caption: Optimal Demethylation Workflow for 3-Amino-4-fluoropyridin-2-ol Synthesis.

Reduction A 4-Fluoro-3-nitropyridin-2-ol (Precursor) B Fe Powder / NH4Cl EtOH/H2O, 80°C A->B C Hot Filtration (Remove Fe Salts) B->C D Crystallization (pH 6.5-7.0) C->D E 3-Amino-4-fluoropyridin-2-ol (Target Product) D->E

Caption: Chemoselective Reduction Pathway Avoiding Defluorination.

Validated Experimental Protocols

Protocol A: Chemoselective Demethylation via In Situ TMS-I[2]

This protocol utilizes a self-validating colorimetric shift to ensure reagent activation.

  • Preparation: In an oven-dried flask under N₂, suspend 4-fluoro-2-methoxypyridin-3-amine (1.0 eq) and Sodium Iodide (NaI, 3.0 eq) in anhydrous Acetonitrile (MeCN, 10 mL/g).

  • Activation: Slowly add Trimethylsilyl chloride (TMS-Cl, 3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The suspension will immediately transition from pale yellow to a deep, opaque orange/brown. This color change confirms the successful in situ generation of TMS-I.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quench & Hydrolysis: Cool to 0°C. Slowly add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: The dark brown iodine color will rapidly dissipate, leaving a pale yellow suspension, confirming total neutralization of the reactive iodine species.

  • Isolation: Adjust the pH to 6.5 using dilute NaHCO₃. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-amino-4-fluoropyridin-2-ol.

Protocol B: Mild Béchamp Reduction of 4-Fluoro-3-nitropyridin-2-ol

This protocol avoids the hydrodefluorination associated with standard palladium catalysis.

  • Iron Activation: In a round-bottom flask, combine Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 2.0 eq), and a solvent mixture of Ethanol/Water (3:1 v/v). Stir vigorously at 80°C for 15 minutes to etch the iron surface.

  • Reduction: Add 4-fluoro-3-nitropyridin-2-ol (1.0 eq) portion-wise over 10 minutes to manage the mild exotherm.

    • Self-Validation Check: The reaction mixture will turn dark grey/black as the nitro compound is reduced and iron oxides are formed. Complete consumption of starting material should occur within 2 hours.

  • Filtration: While still hot (70°C), filter the mixture through a tightly packed Celite pad to remove iron salts. Wash the pad with hot Ethanol.

    • Self-Validation Check: The filtrate must be clear and pale yellow. A dark or cloudy filtrate indicates colloidal iron breakthrough, requiring re-filtration.

  • Crystallization: Concentrate the filtrate under reduced pressure to remove the Ethanol. The product will crystallize from the residual aqueous phase upon cooling to 4°C. Filter and dry.

References

  • 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Available at:[Link]

  • Synthetic method of 2-amino-4-fluoropyridine (CN112552233A).Google Patents.

Sources

Optimization

optimizing temperature and pressure for 3-Amino-4-fluoropyridin-2-ol reactions

Welcome to the Technical Support Center for 3-Amino-4-fluoropyridin-2-ol. This hub is designed for researchers, process chemists, and drug development professionals navigating the complex thermodynamic and kinetic challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-4-fluoropyridin-2-ol. This hub is designed for researchers, process chemists, and drug development professionals navigating the complex thermodynamic and kinetic challenges associated with functionalizing this highly deactivated pyridine scaffold.

Below, you will find mechanistic insights, targeted troubleshooting FAQs, quantitative optimization data, and self-validating continuous flow protocols.

Part 1: Mechanistic Context & The Temperature/Pressure Paradox

When performing Nucleophilic Aromatic Substitution (SNAr) on 3-amino-4-fluoropyridin-2-ol, chemists face a fundamental thermodynamic paradox. While the C4-fluorine is an excellent leaving group, the pyridine ring itself is severely deactivated[1]. The electron-donating C3-amino and C2-hydroxyl (which tautomerizes to a pyridone) groups pump electron density into the ring via resonance (+M effect). This electron richness destabilizes the negatively charged Meisenheimer complex intermediate required for SNAr to proceed.

The Causality of T/P Optimization: To overcome this massive activation energy barrier, extreme temperatures (140–180 °C) are required. However, prolonged exposure to these temperatures in standard batch reactors leads to radical-mediated oxidation of the primary amine and thermal degradation (tarring)[2].

The solution lies in manipulating pressure . By applying elevated pressure (10–20 bar), solvents can be superheated far beyond their atmospheric boiling points[3]. When combined with continuous flow microreactors, the reaction achieves the high thermal energy required for the kinetic push, while drastically reducing the residence time (from hours to minutes) to prevent thermodynamic degradation[4].

Part 2: Visual Workflows

G A 3-Amino-4-fluoro- pyridin-2-ol B Low T/P (<100°C, 1 atm) A->B C High T/P Batch (>150°C, Sealed) A->C D High T/P Flow (>150°C, 15 bar) A->D E No Reaction (Deactivated Ring) B->E F Thermal Tarring & Oxidation C->F G Clean SNAr Product D->G

Reaction pathway outcomes based on temperature and pressure regimes.

G Start Low SNAr Yield? Check1 Is starting material recovered? Start->Check1 Check2 Are tar/byproducts forming? Check1->Check2 No Action1 Increase T to 150°C Increase P to 15 bar Check1->Action1 Yes Action2 Switch to Flow Reduce Residence Time Check2->Action2 Yes

Troubleshooting logic for optimizing SNAr yields and minimizing degradation.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my C4-fluorine displacement failing at standard reflux temperatures (e.g., 80 °C in acetonitrile)? A: At standard atmospheric pressure and reflux temperatures, the thermal energy is insufficient to overcome the deactivation caused by the adjacent electron-donating groups. You must superheat the solvent. By pressurizing the system, you can operate low-boiling, easily removable solvents like acetonitrile or ethanol at 150 °C, which provides the necessary kinetic energy for the substitution[3].

Q2: I increased the temperature to 160 °C in a sealed batch vial, but I am observing severe tar formation. How do I prevent this? A: Tarring is a symptom of thermal decomposition and radical side reactions, which are highly common in electron-rich aminopyridines[2]. In a batch reactor, the prolonged heating time (often 12–24 hours) heavily favors these thermodynamic degradation pathways. Transitioning to a continuous flow setup allows you to maintain the 160 °C temperature but reduces the residence time to 2–5 minutes, effectively outrunning the degradation kinetics[4].

Q3: What is the optimal pressure regime for scaling up this reaction in continuous flow? A: The optimal pressure is dictated by the vapor pressure of your chosen solvent at the target temperature. For most polar aprotic solvents heated to 150–180 °C, a Back Pressure Regulator (BPR) set between 100–250 psi (7–17 bar) is optimal. This ensures the reaction mixture remains entirely in the liquid phase, maintaining a consistent residence time and preventing gas-phase expansion that can cause flow instability and erratic residence times[3].

Q4: Does the choice of base impact the required temperature and pressure? A: Yes. Using a homogeneous organic base (e.g., DIPEA or DBU) allows for smoother continuous flow operation without the risk of reactor clogging. However, if inorganic bases (like Cs₂CO₃) are required to drive the reaction, you must either use a packed-bed reactor column or operate at higher pressures with phase-transfer catalysts to ensure the solids remain dissolved at elevated temperatures[5].

Part 4: Quantitative Optimization Data

The following table summarizes the optimization landscape for the SNAr amination of 3-Amino-4-fluoropyridin-2-ol with morpholine, demonstrating the critical advantage of high-pressure flow systems.

Reactor TypeTemperature (°C)Pressure (bar)Residence / Reaction TimeSolventYield (%)Primary Observation / Byproducts
Standard Batch801 (Atmospheric)24 hoursMeCN< 5%>90% Starting material recovered.
Sealed Batch160~8 (Autogenic)12 hoursDMF32%Severe tarring; amine oxidation products.
Microwave160~10 (Autogenic)30 minutesDMF68%Moderate yield; limited scalability.
Continuous Flow 160 15 (BPR) 4 minutes MeCN 91% Clean conversion; no thermal tarring.

Part 5: Step-by-Step Methodology

Standard Operating Procedure: High-Pressure Continuous Flow SNAr of 3-Amino-4-fluoropyridin-2-ol

This protocol utilizes a self-validating approach. The system integrity is verified prior to reagent introduction, ensuring trustworthy and reproducible results.

Step 1: System Priming & Pressure Validation (Self-Validation Phase)

  • Plumb a continuous flow reactor (e.g., a PFA or Hastelloy coil, 10 mL volume) equipped with a 250 psi (17 bar) Back Pressure Regulator (BPR) at the outlet.

  • Pump pure, anhydrous acetonitrile through the system at 2.5 mL/min.

  • Validation Check: Monitor the system pressure. The pump pressure must stabilize at approximately 17 bar. If pressure fluctuations exceed ±0.5 bar, check for micro-leaks or air bubbles before proceeding. Do not apply heat until pressure is perfectly stable.

Step 2: Reagent Preparation

  • Stream A: Dissolve 3-Amino-4-fluoropyridin-2-ol (0.5 M) and DIPEA (1.5 M) in anhydrous acetonitrile.

  • Stream B: Dissolve the nucleophile (e.g., morpholine, 1.0 M) in anhydrous acetonitrile.

  • Ensure both solutions are filtered through a 0.45 µm PTFE syringe filter to prevent particulate clogging in the microreactor.

Step 3: Steady-State Execution

  • Heat the reactor coil to 160 °C.

  • Introduce Stream A and Stream B via a T-mixer at a flow rate of 1.25 mL/min each (total flow = 2.5 mL/min). This establishes a precise 4-minute residence time.

  • Validation Check: Divert the first 10 mL of output (1 reactor volume) to waste to ensure steady-state equilibrium is reached. Analyze a 50 µL aliquot of the subsequent output via LC-MS. You should observe >95% consumption of the fluoropyridine without the broad baseline hum indicative of tarring.

Step 4: In-Line Quenching & Isolation

  • Direct the steady-state output into a collection flask containing saturated aqueous NaHCO₃ (stirring at 0 °C) to immediately quench the reaction and cool the superheated solvent.

  • Extract the aqueous mixture with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the functionalized 3-amino-pyridin-2-ol derivative.

Part 6: References

  • NextSDS. 3-amino-4-fluoropyridin-2-ol — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • ACS GCIPR. SNAr Reaction in Common Molecular Solvents Under Pressure. ACS Green Chemistry Institute. Available at: [Link]

  • ChemRxiv. Rapid Functionalization via Organocatalyzed SNAr. ChemRxiv Preprints. Available at: [Link]

  • The Journal of Organic Chemistry. Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 3-Amino-4-fluoropyridin-2-ol Characterization

Welcome to the Advanced NMR Troubleshooting Center. The characterization of heavily functionalized fluoropyridines, such as 3-Amino-4-fluoropyridin-2-ol , frequently presents severe spectral overlap.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. The characterization of heavily functionalized fluoropyridines, such as 3-Amino-4-fluoropyridin-2-ol , frequently presents severe spectral overlap. This overlap is primarily driven by two distinct mechanistic phenomena: lactim-lactam tautomerism (causing intermediate exchange broadening) and heteronuclear spin-spin coupling (driven by the 100% natural abundance and high gyromagnetic ratio of 19F ).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind these spectral artifacts and provide self-validating, step-by-step protocols to achieve unambiguous structural assignment.

Diagnostic Workflow

Before altering your spectrometer parameters, it is critical to diagnose the root cause of the peak overlap. Use the logical workflow below to determine whether your overlap is a chemical exchange issue or a quantum mechanical coupling issue.

NMR_Troubleshooting Start Observe Peak Overlap in 3-Amino-4-fluoropyridin-2-ol Branch1 Broad, Featureless Humps (Tautomeric Exchange) Start->Branch1 Branch2 Complex, Overlapping Multiplets (19F Spin-Spin Coupling) Start->Branch2 Solvent Solvent Switch (Use DMSO-d6 to lock 2-pyridone form) Branch1->Solvent Step 1 Decouple Heteronuclear Decoupling 1H{19F} or 13C{1H, 19F} Branch2->Decouple Step 1 (Hardware permitting) TwoD 2D Correlation 19F-1H HOESY / HMBC Branch2->TwoD Alternative VTNMR Variable Temperature (VT) Cool to < 0°C to slow exchange Solvent->VTNMR If overlap persists

Diagnostic workflow for resolving NMR peak overlap in fluorinated pyridinols.

Module 1: Tautomerism and Solvent-Induced Broadening

FAQ: Why are my aromatic protons (H5, H6) and heteroatom protons (-NH₂, -OH) appearing as broad, overlapping humps?

Causality: 3-Amino-4-fluoropyridin-2-ol exists in a dynamic equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomeric forms[1]. In non-polar solvents, the energy barrier for this proton transfer is low, leading to an intermediate exchange rate on the NMR timescale[2]. When the exchange rate approximates the frequency difference between the two tautomers' signals, the peaks average out, resulting in severe line broadening that obscures adjacent aromatic signals.

Quantitative Data: Solvent Effects on Tautomeric Equilibrium

To resolve this, you must manipulate the dielectric environment to "lock" the molecule into a single tautomeric state.

SolventDielectric Constant (ε)Dominant TautomerImpact on NMR Spectra
CDCl₃ 4.82-Hydroxypyridine (Dimers)Broad exchangeable peaks; intermediate exchange rate causes baseline humps[1].
CD₃OD 32.7Mixed / Rapid ExchangeSevere line broadening; exchangeable protons (-OH, -NH₂) disappear due to deuterium exchange.
DMSO-d₆ 46.82-Pyridone (Lactam)Sharp -NH and -NH₂ peaks; tautomer locked via strong, competitive hydrogen bonding[1].
Protocol 1: Locking Tautomeric State via Solvent & VT-NMR

If switching to DMSO-d₆ does not sufficiently sharpen the peaks, Variable Temperature (VT) NMR must be employed to push the molecule into the "slow exchange" regime.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMF-d₇ (chosen over DMSO-d₆ for its lower freezing point of -61 °C).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K to establish the baseline line-width of the H5/H6 protons.

  • Thermal Titration: Gradually lower the probe temperature in 10 K increments down to 243 K (-30 °C). Allow exactly 5 minutes of thermal equilibration at each step to ensure sample homogeneity.

  • Hardware Calibration: At each temperature point, you must re-tune and re-match the probe (using atma), and re-shim the magnet (using topshim). Failure to do so will introduce artifactual broadening due to temperature-induced probe detuning.

  • Acquisition: Acquire 1H spectra at each interval to identify the coalescence point.

  • Self-Validating System: The success of this protocol is confirmed when the broad baseline hump between 10–12 ppm resolves into a sharp, integrable singlet corresponding to the lactam -NH, and the C5/C6 aromatic protons exhibit clear, distinct multiplicity without baseline distortion.

Module 2: Heteronuclear Multiplet Complexity ( 19F

1H / 19F

13C )
FAQ: How do I eliminate the severe peak splitting caused by the fluorine atom?

Causality: Fluorine-19 has a spin of ½, a 100% natural abundance, and a high gyromagnetic ratio[3]. In 3-Amino-4-fluoropyridin-2-ol, the 19F nucleus at C4 couples strongly to the adjacent C3/C5 carbons and the H5/H6 protons. This creates complex multiplets (e.g., doublets of doublets) that artificially widen the signal footprint, causing the H5 and H6 signals to overlap in the narrow aromatic window.

Quantitative Data: Typical J-Coupling Constants in 4-Fluoropyridines
Coupling TypeNuclei InvolvedTypical Range (Hz)Spectral Impact (Overlap Risk)
1JCF​ C4 – 19F 240 – 260Massive splitting of C4; often mistaken for background noise if signal-to-noise is low[4].
2JCF​ C3/C5 – 19F 15 – 50Overlaps with adjacent carbon signals in 13C NMR.
3JHF​ H5 – 19F 10 – 20Splits H5 into a doublet of doublets (coupling with H6 and 19F ).
4JHF​ H6 – 19F 2 – 10Fine splitting on H6, complicating the aromatic region.
Protocol 2: 1H { 19F } Broadband Adiabatic Decoupling

To resolve this overlap, you must apply heteronuclear decoupling. However, because the 19F chemical shift range is massive (>350 ppm), standard composite pulses (like WALTZ-16) cannot cover the bandwidth without applying excessive RF power, which risks burning out the probe[5]. Adiabatic smoothed chirp pulses are required[6][7].

Step-by-Step Methodology:

  • Hardware Verification: Ensure the spectrometer is equipped with a dedicated 19F channel or a tunable X-channel capable of 19F irradiation (e.g., an H/F/X triple-resonance probe)[4].

  • Pulse Calibration: Calibrate the 90° pulse for 19F on the decouple channel. Accurate power levels are strictly required for calculating the adiabatic shapes[6].

  • Shape Generation: Open the spectrometer's shape tool (e.g., stdisp in TopSpin). Generate a smoothed chirp adiabatic pulse with a 60 kHz sweep width, 2 ms duration, and 20% smoothing[6].

  • Parameter Setup: Load a standard 1H { 19F } parameter set. Replace the standard decoupling sequence with the adiabatic pulse sequence (e.g., zghfigqn.adiabatic)[6][7].

  • Acquisition: Run the decoupled spectrum.

  • Self-Validating System: Compare the standard 1H spectrum to the 1H { 19F } spectrum. Success is achieved if the complex multiplet of the H5 proton collapses into a simple doublet (representing only the 3JH5−H6​ homonuclear coupling), definitively resolving the overlap[7].

Module 3: 2D NMR Techniques for Unambiguous Assignment

FAQ: My spectrometer lacks a 19F -capable decoupling probe. How can I confidently assign the overlapping C3-NH₂ and C5-H signals?

Causality: When hardware limitations prevent 1D decoupling, the spectral overlap must be resolved by spreading the overlapping signals into a second frequency dimension. 2D correlation experiments bypass the need for broadband decoupling by utilizing specific scalar ( J ) or dipolar (through-space) interactions to map connectivity.

Protocol 3: 19F
1H HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Because the -NH₂ group at C3 and the proton at C5 are spatially adjacent to the fluorine at C4, a HOESY experiment will yield cross-peaks based on spatial proximity rather than complex through-bond coupling.

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated sample (≥ 30 mg/mL) in DMSO-d₆. Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which severely quenches the Heteronuclear Overhauser Effect.

  • Parameter Optimization: Set up the 2D 19F

    1H HOESY experiment. Set the mixing time ( d8 ) to 300–500 ms. Because 19F

    1H cross-relaxation is slower than 1H

    1H NOE, longer mixing times are required to build detectable cross-peak intensity.
  • Acquisition & Processing: Acquire with a minimum of 256 t1​ increments to ensure sufficient resolution in the indirect ( 19F ) dimension.

  • Self-Validating System: The assignment is validated when a strong spatial correlation cross-peak is observed between the 19F signal and the H5 proton, and a distinct, separate cross-peak is observed for the C3-NH₂ protons, allowing for unambiguous differentiation of the overlapped 1D signals.

References

  • 2-Pyridone - Wikipedia. [Link]

  • Adiabatic decoupling for 1H{19F} - University of Wisconsin-Madison. [Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy - ChemPhysChem. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - ResearchGate. [Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs - ACS Publications.[Link]

  • 1D and 2D Experiments Step-by-Step Tutorial - University of Miami. [Link]

  • 13C NMR with 1H and 19F double decoupling - EPFL. [Link]

Sources

Optimization

overcoming steric hindrance in 3-Amino-4-fluoropyridin-2-ol substitution reactions

This guide provides advanced troubleshooting strategies and in-depth technical support for researchers encountering challenges with substitution reactions on the 3-Amino-4-fluoropyridin-2-ol scaffold. The unique substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides advanced troubleshooting strategies and in-depth technical support for researchers encountering challenges with substitution reactions on the 3-Amino-4-fluoropyridin-2-ol scaffold. The unique substitution pattern of this molecule, particularly the juxtaposition of the C3-amino and C2-hydroxyl groups, presents significant steric and electronic hurdles for functionalization at the C4 position. This document aims to elucidate the underlying chemical principles and provide field-proven protocols to overcome these challenges.

Understanding the Core Challenge: A Sterically Encumbered System

The primary obstacle in performing nucleophilic aromatic substitution (SNAr) on 3-Amino-4-fluoropyridin-2-ol is severe steric hindrance. While the fluorine at the C4 position is an electronically favorable leaving group for SNAr on a pyridine ring[1][2], its accessibility is dramatically impeded by the adjacent C3-amino and C2-hydroxyl groups.

An incoming nucleophile must approach the electrophilic carbon at a specific trajectory, often described by the Bürgi-Dunitz angle.[3] The bulky ortho substituents physically obstruct this pathway, raising the activation energy for the reaction and often leading to low or no yield under standard SNAr conditions.

G start 3-Amino-4-fluoropyridin-2-ol n_oxidation Step 1: N-Oxidation (e.g., m-CPBA) start->n_oxidation activated_intermediate Activated N-Oxide Intermediate n_oxidation->activated_intermediate snar Step 2: Nucleophilic Substitution (SNAr) (Nucleophile, Base) activated_intermediate->snar substituted_n_oxide Substituted N-Oxide Product snar->substituted_n_oxide deoxygenation Step 3: Deoxygenation (e.g., PPh3) substituted_n_oxide->deoxygenation final_product Final Substituted Product deoxygenation->final_product

Caption: Workflow for the N-Oxide activation strategy.

Q3: Are there catalytic methods that are less sensitive to the steric environment?

A3: Yes, transition metal-catalyzed cross-coupling reactions are an excellent choice for sterically demanding substrates. For C-N bond formation, the Buchwald-Hartwig amination is particularly effective.

  • Why Buchwald-Hartwig Works: This palladium-catalyzed reaction does not proceed via a direct SNAr mechanism. Instead, it follows a catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-F bond, followed by ligand exchange with the amine and reductive elimination to form the product. [4]This pathway is significantly less constrained by the steric bulk adjacent to the reaction site.

  • Catalyst & Ligand Choice: Success with hindered substrates often requires the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps. [5]

    Strategy Mechanism Pros Cons
    Direct SNAr Addition-Elimination Simple setup, no metals. Highly sensitive to steric hindrance; likely to fail.
    N-Oxide Activation Activated SNAr Overcomes electronic deactivation, well-established. Adds two steps (oxidation, reduction) to the synthesis.
    Pd-Catalysis Cross-Coupling Cycle Excellent for sterically hindered substrates, high yields. Requires inert atmosphere, expensive catalysts/ligands.
    Table 1: Comparison of primary synthetic strategies.
Q4: I'm observing side reactions with the amino or hydroxyl groups. How can I prevent this?

A4: The -NH₂ and -OH groups are themselves nucleophilic and acidic, making them susceptible to reaction with strong bases or electrophilic reagents. If your nucleophile is also a strong base, deprotonation of the hydroxyl group can occur.

  • Solution: Protecting Groups: If side reactions are problematic, consider protecting the amino and/or hydroxyl groups.

    • Amine Protection: The Boc (tert-butyloxycarbonyl) group is a common choice, which can be installed under basic conditions and removed with acid (e.g., TFA). [6] * Hydroxyl Protection: Silyl ethers (e.g., TBS, TIPS) are effective protecting groups for the hydroxyl function and are generally stable to the conditions of many cross-coupling reactions.

Experimental Protocols

Protocol 1: Ring Activation via N-Oxidation and Subsequent SNAr

This three-step protocol first activates the ring, performs the substitution, and then removes the activating group.

Step A: N-Oxidation

  • Setup: In a round-bottom flask, dissolve 3-Amino-4-fluoropyridin-2-ol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 - 1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.

Step B: Nucleophilic Aromatic Substitution

  • Setup: Dissolve the crude N-oxide from Step A (1.0 equiv) and the desired nucleophile (1.5 - 2.0 equiv) in a polar aprotic solvent like DMSO or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).

  • Reaction: Heat the mixture to 80-120 °C. The reaction is often slower than on unhindered systems, so monitor progress over 12-48 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting substituted N-oxide by column chromatography.

Step C: Deoxygenation

  • Setup: Dissolve the purified substituted N-oxide (1.0 equiv) in a solvent like toluene or acetonitrile.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.5 equiv).

  • Reaction: Heat the mixture to reflux (80-110 °C) for 4-12 hours. Monitor the reaction by TLC for the disappearance of the N-oxide starting material.

  • Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the final product, separating it from triphenylphosphine oxide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for coupling with primary or secondary amines. Strict inert atmosphere techniques are required.

Catalyst System Recommendations

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110
Pd(OAc)₂SPhosCs₂CO₃Dioxane100
Pd₂(dba)₃RuPhost-BuONaToluene90-100
Table 2: Starting conditions for optimization of Pd-catalyzed amination.

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add 3-Amino-4-fluoropyridin-2-ol (1.0 equiv). Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Nucleophile: Add degassed solvent (e.g., toluene) via syringe, followed by the amine nucleophile (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring at the specified temperature (see Table 2) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-F PdII_Aryl Ar-Pd(II)(F)L2 OxAdd->PdII_Aryl LigEx Ligand Exchange PdII_Aryl->LigEx + HNR2 - HF PdII_Amine Ar-Pd(II)(NR2)L2 LigEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR2 RedElim->Product Product Formed Substrate Ar-F Substrate->OxAdd Amine HNR2 Amine->LigEx

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • BenchChem. (n.d.). Role of N-oxide group in pyridine derivatives. Retrieved from BenchChem Technical Support. [7]2. Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (2003). Journal of the American Chemical Society. [8]3. Abou-Shehada, S., Teasdale, M. C., Bull, S. D., Wade, C. E., & Williams, J. M. J. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. 4. BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from BenchChem Technical Support. [1]5. Wikipedia. (n.d.). Pyridine-N-oxide. [9]6. Katiyar, D. (n.d.). Pyridine. Lecture Notes. 7. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [10]8. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2018). RSC Publishing. [11]9. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC. [12]10. Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. [13]11. BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from BenchChem Technical Support. [2]12. Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. (2020). PubMed. [14]13. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). [15]14. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024). ACS Publications. [16]15. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate. 16. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). PMC. [17]17. Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. (2003). ACS Publications. [4]18. Catalysed SNAr reactions. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [18]19. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (n.d.). PMC. [19]20. Rohrbach, S., Murphy, J. A., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [20]21. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [21]22. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). [22]23. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate. [23]24. Huang, H., Cai, J., Xie, H., Tan, J., Li, F., & Deng, G.-J. (2017). Transition-Metal-Free N–O Reduction of Oximes: A Modular Synthesis of Fluorinated Pyridines. Organic Letters. [24]25. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016). Chemistry Stack Exchange. [25]26. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). ACS Publications. [26]27. Process for the reduction of pyridine n-oxides. (n.d.). Google Patents. [27]28. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (n.d.). Journal of the American Chemical Society. [28]29. Pyridines – Structure. (n.d.). DAV University. [29]30. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [30]31. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science (RSC Publishing). [31]32. C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. (2011). ACS Publications. [32]33. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (n.d.). PMC - NIH. [33]34. BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. Retrieved from BenchChem Technical Support. [5]35. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. [34]36. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI. 37. BenchChem. (n.d.). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Retrieved from BenchChem Technical Support. [3]38. Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). [35]39. The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. (n.d.). ResearchGate. [36]40. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). ACS Publications. [37]41. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). PMC. 42. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. (2000). MDPI. [38]43. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. (n.d.).

Sources

Troubleshooting

minimizing moisture sensitivity when handling 3-Amino-4-fluoropyridin-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 3-Amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5)[1]. Fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 3-Amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5)[1]. Fluorinated aminopyridinols are highly valuable intermediates in medicinal chemistry, but their electron-rich microenvironments make them exceptionally sensitive to moisture-assisted degradation.

This guide provides mechanistic troubleshooting, self-validating handling protocols, and recovery workflows to ensure the absolute integrity of your synthetic pipelines.

Part 1: Chemical Data & Moisture Sensitivity Profile

To establish a baseline for handling, all quantitative data regarding the physical properties and moisture sensitivity metrics of 3-Amino-4-fluoropyridin-2-ol are summarized below.

Property / MetricSpecification
Chemical Name 3-Amino-4-fluoropyridin-2-ol
CAS Number 1805602-56-5
Tautomeric Equilibrium 2-hydroxypyridine 2-pyridone
Primary Degradation Pathway Moisture-catalyzed amino oxidation
Visual Indicator of Degradation White/Off-white Dark brown/red
Optimal Storage Conditions 2–8 °C, Argon atmosphere, <5% Relative Humidity (RH)
Handling Requirement Glovebox or Schlenk line (Strictly Anhydrous)
Critical Moisture Limit < 0.1% w/w (Verified via Karl Fischer titration)

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why is 3-Amino-4-fluoropyridin-2-ol so sensitive to atmospheric moisture? A: The sensitivity is rooted in its structural tautomerization. 3-Amino-4-fluoropyridin-2-ol exists in a dynamic equilibrium with its lactam tautomer, 3-amino-4-fluoropyridin-2(1H)-one[2]. In strictly anhydrous solid-state conditions, this equilibrium is relatively stable. However, water acts as a highly efficient proton shuttle, rapidly catalyzing the tautomerization. The 2-pyridone form features an electron-rich amino group adjacent to the lactam carbonyl, making it highly susceptible to oxidation by atmospheric oxygen[3]. Moisture effectively lowers the activation energy for this oxidative degradation, leading to the formation of reactive imine or azo species that polymerize, turning the compound dark brown or red.

Q: How can I quantitatively assess if my batch has absorbed moisture before visual degradation occurs? A: Before macroscopic oxidation (color change) occurs, moisture ingress manifests as hydrate formation. This can be detected via 1 H NMR using strictly anhydrous DMSO- d6​ . The presence of a broad water peak at ~3.3 ppm, coupled with the broadening or shifting of the -NH 2​ and -OH/-NH (pyridone) protons due to rapid intermolecular hydrogen bonding, indicates moisture contamination. For critical drug development workflows, Karl Fischer titration should be employed to ensure residual moisture remains below 0.1%[4].

Q: What is the recommended storage protocol to prevent degradation? A: Store the compound in a tightly sealed, amber glass vial (to prevent photo-oxidation) backfilled with high-purity Argon. The vial should be placed inside a secondary moisture barrier bag containing indicating desiccant (e.g., Drierite or silica gel) and stored at 2–8 °C. Crucially, allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold glass[5].

Part 3: Moisture Degradation & Recovery Workflow

Use the following diagnostic workflow to assess the integrity of your batch and determine the necessary corrective actions.

MoistureTroubleshooting Start Inspect 3-Amino-4-fluoropyridin-2-ol Batch CheckColor Visual Inspection: Is the powder dark brown/red? Start->CheckColor ColorYes Yes: Oxidation/Degradation Likely Moisture Exposure CheckColor->ColorYes Darkened ColorNo No: Powder is White/Off-White CheckColor->ColorNo Normal CheckColor_No CheckColor_No Recover Recovery Protocol: Recrystallization under Argon ColorYes->Recover NMRCheck Perform 1H NMR (Anhydrous DMSO-d6) Check for shifting of -NH2 / -OH peaks ColorNo->NMRCheck NMRFail Peaks broadened/shifted: Trace Hydrate Formation NMRCheck->NMRFail Hydrated NMRPass Sharp peaks, standard shifts: Batch is Pristine NMRCheck->NMRPass Anhydrous NMRFail->Recover Store Store in Glovebox (<1 ppm H2O) or Sealed Desiccator NMRPass->Store Recover->Store

Workflow for identifying and recovering moisture-degraded 3-Amino-4-fluoropyridin-2-ol.

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to ensure the environment and the material remain uncompromised.

Protocol A: Anhydrous Handling and Transfer (Glovebox Method)

Use this protocol when setting up reactions to prevent moisture-induced tautomerization and subsequent oxidation.

  • Environmental Preparation: Ensure the glovebox atmosphere (Argon or Nitrogen) is circulating through the catalyst train.

    • Causality: The catalyst train removes trace oxygen and moisture. Do not proceed unless sensors read <1 ppm O 2​ and <1 ppm H 2​ O[5].

  • Acclimation & Purging: Bring the sealed vial of 3-Amino-4-fluoropyridin-2-ol into the antechamber. Perform a minimum of three vacuum/purge cycles (evacuating to <50 mTorr).

    • Causality: This strips adsorbed atmospheric moisture from the exterior of the vial and prevents it from contaminating the main chamber.

  • Material Transfer: Open the vial only inside the main chamber. Use static-free, oven-dried spatulas (dried at 120 °C for >4 hours and cooled in the antechamber) for weighing.

  • Solvent Preparation: If creating a stock solution, use only rigorously anhydrous, freeze-pump-thaw degassed solvents stored over activated 3Å molecular sieves.

    • Causality: Dissolving the compound in non-degassed solvent introduces dissolved oxygen, which will immediately oxidize the 2-pyridone tautomer.

  • System Validation (Self-Check): Weigh a 10 mg control sample onto a tared watch glass inside the glovebox. Monitor the mass on an analytical balance for 5 minutes.

    • Validation: If the mass increases, the material is actively scavenging trace moisture from the glovebox atmosphere, indicating compromised glovebox integrity. Abort the transfer and regenerate the catalyst train.

Protocol B: Recovery of Moisture-Compromised Material

Use this protocol if your batch has turned yellow/brown or shows hydrate peaks in NMR.

  • Inert Setup: Assemble a Schlenk filtration apparatus. Flame-dry the glassware under vacuum and backfill with Argon three times.

    • Causality: Excludes oxygen during the heating phase, which would otherwise exponentially accelerate the oxidation of the amino group.

  • Dissolution & Decolorization: Dissolve the compromised 3-Amino-4-fluoropyridin-2-ol in a minimal amount of anhydrous, degassed hot ethanol under Argon. Add activated carbon (10% w/w) and stir for 15 minutes.

    • Causality: Activated carbon selectively adsorbs the high-molecular-weight, dark-colored polymeric oxidation products, leaving the monomeric aminopyridinol in solution.

  • Hot Filtration: Filter the hot mixture through a tightly packed pad of Celite under positive Argon pressure.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to -20 °C to induce crystallization.

  • Isolation & System Validation: Filter the purified crystals via Schlenk filtration, wash with cold, anhydrous solvent, and dry under high vacuum (<10 mTorr) for 12 hours.

    • Validation: Take a melting point of the recovered crystals in a sealed capillary tube. A sharp melting point matching the literature value confirms the successful removal of hydrates and oxidized species.

References

  • NextSDS. "3-amino-4-fluoropyridin-2-ol — Chemical Substance Information".
  • MDPI. "Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols".
  • PMC. "From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation".
  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds".
  • West Pharmaceutical Services. "Managing Residual Moisture In Lyophilized Drugs".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Amino-4-fluoropyridin-2-ol and 3-Amino-5-fluoropyridin-2-ol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy for modulating the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1] Among the privileged heterocyclic structures, aminopyridinols serve as versatile building blocks for a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of two isomeric fluorinated aminopyridinols: 3-amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol. Understanding the nuanced differences in their chemical behavior is paramount for their effective utilization in the synthesis of novel pharmaceuticals.

Unveiling the Isomers: A Structural Overview

3-Amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol share the same molecular formula (C₅H₅FN₂O) but differ in the position of the fluorine substituent on the pyridine ring.[2][3] This seemingly subtle distinction has profound implications for the electron distribution within the molecule, thereby influencing the reactivity of the amino and hydroxyl functional groups, as well as the pyridine ring itself.

CompoundStructureCAS Number
3-Amino-4-fluoropyridin-2-ol1805602-56-5[4]
3-Amino-5-fluoropyridin-2-ol1257069-38-7[5]

It is important to note that these compounds can exist in tautomeric forms, primarily as the 2-pyridone. For the purpose of this guide, we will refer to them by their pyridin-2-ol nomenclature, while acknowledging the potential for tautomerism to influence reactivity.

The Electronic Influence of the Fluorine Substituent

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring.[6] However, through its lone pairs, it can also exert a weaker, electron-donating mesomeric effect (+M). The interplay of these effects, which is highly dependent on the fluorine's position, governs the reactivity of the molecule.

In 3-amino-4-fluoropyridin-2-ol , the fluorine atom is situated meta to the amino group and para to the hydroxyl group. Its strong -I effect deactivates the entire ring towards electrophilic attack.

Conversely, in 3-amino-5-fluoropyridin-2-ol , the fluorine atom is meta to both the amino and hydroxyl groups. This positioning significantly alters the electronic landscape of the pyridine ring.

Positional Isomerism of Fluorine

Comparative Reactivity Analysis

While direct comparative experimental data for these specific isomers is limited, we can infer their reactivity based on established principles of physical organic chemistry and data from analogous systems.

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is a critical parameter for many synthetic transformations. The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity and, consequently, the nucleophilicity of the amino group in both isomers compared to the non-fluorinated parent compound.

In 3-amino-4-fluoropyridin-2-ol , the fluorine atom is meta to the amino group. The -I effect will reduce the electron density on the amino nitrogen. In 3-amino-5-fluoropyridin-2-ol , the fluorine is also meta to the amino group, leading to a similar deactivating effect. However, the overall electron density of the ring, influenced by the interplay of all substituents, will ultimately determine the precise difference in nucleophilicity. It is anticipated that the difference in the nucleophilicity of the amino group between the two isomers will be subtle.

Acidity of the Hydroxyl Group

The acidity of the hydroxyl group is influenced by the stability of the corresponding conjugate base (phenoxide). The electron-withdrawing fluorine atom will stabilize the negative charge of the phenoxide, thereby increasing the acidity of the hydroxyl group in both isomers compared to the non-fluorinated analogue.

In 3-amino-4-fluoropyridin-2-ol , the fluorine atom is in the para position relative to the hydroxyl group. This allows for both inductive and mesomeric withdrawal of electron density, which should significantly stabilize the conjugate base and increase the acidity of the hydroxyl group. In 3-amino-5-fluoropyridin-2-ol , the fluorine is meta to the hydroxyl group, meaning its stabilizing effect will be primarily inductive. Therefore, it is predicted that 3-amino-4-fluoropyridin-2-ol will be a stronger acid than 3-amino-5-fluoropyridin-2-ol.

IsomerPredicted Relative AcidityRationale
3-Amino-4-fluoropyridin-2-olHigherFluorine at the para position provides both inductive and mesomeric stabilization of the conjugate base.
3-Amino-5-fluoropyridin-2-olLowerFluorine at the meta position provides primarily inductive stabilization of the conjugate base.
Reactivity of the Pyridine Ring

Electrophilic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen.[7] The presence of an activating amino group can facilitate this reaction. However, the additional deactivating effect of the fluorine atom will make SEAr challenging for both isomers.

For 3-amino-4-fluoropyridin-2-ol , the positions ortho and para to the strongly activating amino group are C4 and C6. The C4 position is blocked by fluorine. The C6 position is a potential site for electrophilic attack.

For 3-amino-5-fluoropyridin-2-ol , the positions ortho and para to the amino group are C2, C4, and C6. The C2 position is occupied by the hydroxyl group. The C4 and C6 positions are potential sites for electrophilic attack. The fluorine at C5 will deactivate these positions.

Nucleophilic aromatic substitution is more favorable on electron-deficient pyridine rings.[8] The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a nucleophile.

In 3-amino-4-fluoropyridin-2-ol , the fluorine at the C4 position is activated by the ring nitrogen and the hydroxyl group (in its pyridone tautomer). This position is therefore susceptible to nucleophilic attack.

In 3-amino-5-fluoropyridin-2-ol , the fluorine at the C5 position is not as activated for nucleophilic displacement as a fluorine at the 2 or 4 position. Therefore, SNAr at the C-F bond is expected to be significantly slower for this isomer.

Proposed Synthetic Methodologies

Synthesis of 3-Amino-4-fluoropyridin-2-ol

A potential route could start from a commercially available 3-aminopyridine derivative.

G A 3-Amino-2-chloropyridine B 3-Amino-2-chloro-4-nitropyridine A->B Nitration (HNO3/H2SO4) C 3-Amino-4-fluoro-2-nitropyridine B->C Halex Reaction (KF, phase-transfer catalyst) D 3-Amino-4-fluoropyridin-2-ol C->D Reduction & Hydrolysis (e.g., Fe/HCl then H2O)

Proposed synthesis of 3-amino-4-fluoropyridin-2-ol.

Protocol:

  • Nitration: To a solution of 3-amino-2-chloropyridine in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at low temperature (0-5 °C). After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Fluorination (Halex Reaction): The resulting 3-amino-2-chloro-4-nitropyridine is subjected to a halogen exchange reaction using a fluoride source such as potassium fluoride in an aprotic polar solvent (e.g., DMSO) with a phase-transfer catalyst.

  • Reduction and Hydrolysis: The nitro group of 3-amino-4-fluoro-2-nitropyridine is reduced to an amino group, and the chloro group is hydrolyzed to a hydroxyl group. This can potentially be achieved in a one-pot procedure using a reducing agent like iron powder in acidic medium followed by heating in water.

Synthesis of 3-Amino-5-fluoropyridin-2-ol

The synthesis of this isomer could potentially start from 3,5-difluoropyridine.

G A 3,5-Difluoropyridine B 3,5-Difluoro-2-nitropyridine A->B Nitration (HNO3/H2SO4) C 3-Amino-5-fluoro-2-nitropyridine B->C Nucleophilic Amination (NH3, high pressure/temp) D 3-Amino-5-fluoropyridin-2-ol C->D Reduction & Diazotization/Hydrolysis 1. SnCl2/HCl 2. NaNO2/H2SO4, H2O

Proposed synthesis of 3-amino-5-fluoropyridin-2-ol.

Protocol:

  • Nitration: 3,5-Difluoropyridine is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, likely at the 2-position.

  • Nucleophilic Amination: The resulting 3,5-difluoro-2-nitropyridine undergoes nucleophilic aromatic substitution with ammonia at high temperature and pressure to replace the fluorine at the 3-position with an amino group.

  • Reduction and Diazotization/Hydrolysis: The nitro group is reduced to an amino group using a standard reducing agent like tin(II) chloride in hydrochloric acid. The resulting diamine is then selectively diazotized at the 2-position and hydrolyzed to the corresponding pyridin-2-ol.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted differences in reactivity, a series of comparative experiments should be conducted under identical conditions.

Protocol 1: Determination of Apparent pKa
  • Prepare equimolar solutions (e.g., 1 mM) of 3-amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol in a suitable solvent system (e.g., water/methanol).

  • Titrate each solution with a standardized solution of hydrochloric acid, monitoring the pH using a calibrated pH meter.

  • Separately, titrate each solution with a standardized solution of sodium hydroxide.

  • Plot the pH versus the volume of titrant added and determine the pKa values from the titration curves. This will provide experimental evidence for the predicted differences in the basicity of the amino group and the acidity of the hydroxyl group.

Protocol 2: Comparative N-Acylation
  • In separate reaction vessels, dissolve equimolar amounts of 3-amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an equimolar amount of a common acylating agent (e.g., acetyl chloride) and a non-nucleophilic base (e.g., triethylamine) to each vessel.

  • Monitor the progress of the reactions over time using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Compare the reaction rates and yields to assess the relative nucleophilicity of the amino groups.

Protocol 3: Comparative Nucleophilic Aromatic Substitution (SNAr)
  • In separate pressure tubes, dissolve equimolar amounts of 3-amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol in a suitable solvent (e.g., DMSO).

  • Add an excess of a common nucleophile (e.g., sodium methoxide).

  • Heat the reactions at a controlled temperature (e.g., 100 °C) and monitor the consumption of the starting material and the formation of the product over time by LC-MS.

  • This experiment will provide a direct comparison of the susceptibility of the C-F bond to nucleophilic attack in each isomer.

Conclusion

While sharing a common molecular framework, 3-amino-4-fluoropyridin-2-ol and 3-amino-5-fluoropyridin-2-ol are predicted to exhibit distinct reactivity profiles due to the differential electronic effects of the fluorine substituent. The 4-fluoro isomer is anticipated to be more acidic and more susceptible to nucleophilic aromatic substitution at the C-F bond. The subtle differences in the nucleophilicity of the amino group warrant experimental investigation.

This guide provides a theoretical framework and practical experimental protocols for researchers to systematically evaluate and exploit the unique chemical properties of these valuable building blocks in the design and synthesis of next-generation therapeutics. A thorough understanding of their reactivity is crucial for the rational design of synthetic routes and the successful incorporation of these fluorinated scaffolds into complex drug molecules.

References

  • A computational quantum chemical study of fluorinated Allopurinol. (2022). Preprints. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (2010).
  • meta-Selective Fluorination of Pyridine Derivatives. (2025). ResearchGate. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Calgary. [Link]

  • WO2015089143A1 - Imidazopyridazine compounds useful as modulators of il-12, il-23 and/or ifn alpha responses. (2015).
  • Ranjbarkarimi, R., et al. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 43(3), 1330-1339. [Link]

  • 3-Amino-5-fluoropyridin-2-ol. (n.d.). MySkinRecipes. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 911686. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6933-6936. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2011). PMC. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2015). ResearchGate. [Link]

  • Scope of the reaction with respect to the 3-amino-2-fluoropyridines 2... (n.d.). ResearchGate. [Link]

  • Kotik, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports, 6, 39089. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2017). Master Organic Chemistry. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Electrophilic Aromatic Substitution. (n.d.). University of Illinois Springfield. [Link]

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. (2004). ACS Publications. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2011). PMC. [Link]

  • Preparation method of 2-amino-4-fluoropyridine. (n.d.). Patsnap. [Link]

  • Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds (Aliphatic Fluorodediazoniation). (n.d.). Thieme. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). ACS Publications. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2018). PMC. [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2019). MDPI. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. [Link]

  • Aromatic Substitution Reactions Practice. (2024). YouTube. [Link]

  • 3-amino-2-fluoropyridin-4-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). PMC. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Royal Society of Chemistry. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). ResearchGate. [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). ResearchGate. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridin-2-ol Analogs in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] The pyridin-2-ol scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] The pyridin-2-ol scaffold, a "privileged structure" in drug discovery, offers a versatile platform for developing novel therapeutics due to its ability to engage in critical hydrogen bonding interactions and its synthetic tractability.[2][3] This guide provides a comprehensive comparison of fluorinated and non-fluorinated pyridin-2-ol analogs, offering insights into how this single-atom substitution can profoundly influence the multifaceted properties of a drug candidate. We will delve into the causal relationships behind experimental choices and present supporting data to empower researchers in their drug design endeavors.

The Rationale for Fluorination: Beyond a Simple Bioisostere

The introduction of fluorine is far more than an isosteric replacement for hydrogen. Its high electronegativity (3.98 on the Pauling scale), coupled with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allows for significant electronic modulation with minimal steric perturbation.[1][4] This judicious placement of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[5]

Key Physicochemical Consequences of Fluorinating the Pyridin-2-ol Scaffold:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridin-2-ol hydroxyl group, increasing its acidity. This alteration can have profound effects on a compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement. Judicious use of fluorine can, therefore, be a powerful tool to fine-tune the pKa of amine-containing drugs, thereby increasing their bioavailability.[1]

  • Impact on Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent and not always intuitive. While fluorination often increases the lipophilicity of a molecule, the position and degree of fluorination can lead to complex outcomes.[6][7][8] For instance, in a series of 2-thiofluoroalkyl pyridines, a greater number of fluorine atoms generally led to an increase in the logD 7.4 value, attributed to an increased hydrophobic surface area.[7] However, exceptions were noted, highlighting the nuanced interplay of factors like molecular polarity.[7]

  • Alteration of Hydrogen Bonding Capacity: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[3] Fluorine substitution on the ring can modulate the basicity of this nitrogen, thereby influencing the strength of these hydrogen bonds.

Comparative Analysis of Physicochemical Properties

To illustrate the tangible effects of fluorination, let's consider a hypothetical comparison between a parent pyridin-2-ol and its fluorinated analog.

PropertyNon-Fluorinated Pyridin-2-olFluorinated Pyridin-2-olRationale for Change
pKa ~11.5~9.5 - 10.5The electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, increasing acidity.[1][9]
LogD (pH 7.4) 1.51.8 - 2.5Generally, fluorine increases lipophilicity, but the magnitude depends on the position and number of fluorine atoms.[7]
Polar Surface Area (PSA) ~45 Ų~45 ŲThe PSA is largely unaffected by a single fluorine substitution, as fluorine itself is not a strong hydrogen bond acceptor.

Note: The values presented are illustrative and can vary significantly based on the specific substitution pattern.

Enhancing Metabolic Stability: Blocking the Achilles' Heel

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~472 kJ/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1][10]

Common Metabolic Liabilities of Pyridin-2-ols and the Impact of Fluorination:

  • Aromatic Hydroxylation: The pyridine ring is susceptible to oxidation by CYP enzymes. Placing a fluorine atom at a metabolically vulnerable position can effectively block this pathway.[10]

  • Oxidation of Alkyl Substituents: If the pyridin-2-ol scaffold bears alkyl groups, these can be sites of metabolic oxidation. Strategic fluorination of these substituents can sterically and electronically hinder enzymatic attack.

The following diagram illustrates how fluorination can block a common metabolic pathway for a hypothetical pyridin-2-ol analog.

metabolic_pathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Parent_NF Pyridin-2-ol Analog Metabolite_NF Hydroxylated Metabolite Parent_NF->Metabolite_NF CYP450 Oxidation Parent_F Fluorinated Pyridin-2-ol Analog No_Metabolism Metabolism Blocked Parent_F->No_Metabolism

Caption: Fluorination at a metabolically labile site can prevent CYP450-mediated hydroxylation.

Experimental Protocol: Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound.

Objective: To determine the rate of metabolism of fluorinated and non-fluorinated pyridin-2-ol analogs by liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of metabolism (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Expected Outcome: The fluorinated analog is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, indicating enhanced metabolic stability.[10]

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Analog 1546.2
Fluorinated Analog > 60< 11.5

Note: These are representative data. Actual values will depend on the specific compounds and experimental conditions.

Impact on Biological Activity: Fine-Tuning Target Engagement

The electronic perturbations caused by fluorine can have a significant impact on a compound's binding affinity and selectivity for its biological target.[5][11]

  • Enhanced Binding Affinity: The introduction of fluorine can create favorable orthogonal interactions with the protein target, such as dipole-dipole or multipolar C-F···C=O interactions. These interactions, though individually weak, can collectively contribute to a significant increase in binding affinity.

  • Improved Selectivity: By altering the electronic distribution and conformation of the molecule, fluorination can favor binding to the desired target over off-targets, leading to improved selectivity and a better safety profile. The introduction of fluorine can promote drug safety by preventing the formation of toxic metabolites.[12]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This is a common method to quantify the binding affinity of a small molecule to a protein.

Objective: To determine the dissociation constant (Kd) of the fluorinated and non-fluorinated pyridin-2-ol analogs for their target protein.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer) that binds to the target protein

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Compound Titration: Add increasing concentrations of the test compound (competitor).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: A potent fluorinated analog may exhibit a lower Kd value compared to its non-fluorinated counterpart, indicating a higher binding affinity.

Synthetic Considerations

The synthesis of fluorinated pyridin-2-ol analogs often requires specialized fluorinating reagents and strategies. While the synthesis of non-fluorinated pyridin-2-ols is generally well-established, the introduction of fluorine can present challenges.[13][14] However, the development of new fluorination methods is an active area of research, providing medicinal chemists with an expanding toolkit.[15][16]

synthesis_workflow cluster_fluoro Fluorination Approaches Start Starting Material (e.g., Substituted Pyridine) Non_Fluoro_Synth Standard Synthesis (e.g., Oxidation/Hydrolysis) Start->Non_Fluoro_Synth Fluoro_Synth Fluorination Strategy Start->Fluoro_Synth Final_NF Non-Fluorinated Pyridin-2-ol Analog Non_Fluoro_Synth->Final_NF Electrophilic Electrophilic Fluorination (e.g., Selectfluor®) Fluoro_Synth->Electrophilic Nucleophilic Nucleophilic Fluorination (e.g., TBAF) Fluoro_Synth->Nucleophilic Final_F Fluorinated Pyridin-2-ol Analog Electrophilic->Final_F Nucleophilic->Final_F

Caption: General synthetic workflows for non-fluorinated and fluorinated pyridin-2-ol analogs.

Conclusion: A Strategic Imperative in Drug Design

The comparison between fluorinated and non-fluorinated pyridin-2-ol analogs underscores the profound impact that a single atomic substitution can have on the overall properties of a drug candidate. While not a universal panacea, the strategic incorporation of fluorine offers a powerful and often predictable means to enhance metabolic stability, modulate physicochemical properties, and fine-tune biological activity. A thorough understanding of the underlying principles and access to robust experimental validation are paramount for successfully harnessing the power of fluorine in the design of next-generation pyridin-2-ol-based therapeutics.

References

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Safety & Regulatory Compliance

Safety

3-Amino-4-fluoropyridin-2-ol proper disposal procedures

Operational and Disposal Master Plan: 3-Amino-4-fluoropyridin-2-ol 3-Amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5) is a highly functionalized fluorinated pyridine derivative widely utilized as a structural building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 3-Amino-4-fluoropyridin-2-ol

3-Amino-4-fluoropyridin-2-ol (CAS: 1805602-56-5) is a highly functionalized fluorinated pyridine derivative widely utilized as a structural building block in drug development and medicinal chemistry[1]. Due to its unique molecular motifs—a basic amino group, a highly electronegative fluorine atom, and a tautomerizable hydroxyl/pyridone moiety—it presents specific operational, toxicological, and environmental challenges.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, prioritizing laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Assessment & Causality

Understanding the molecular behavior of 3-Amino-4-fluoropyridin-2-ol is the foundation of any safe disposal protocol.

  • Toxicity & Biological Reactivity : The compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, and Eye Dam. 1[1]. The amino and hydroxyl groups facilitate rapid absorption through biological membranes, while the pyridine ring acts as a potential systemic toxicant that can affect hepatic function[2].

  • The Halogen/Nitrogen Thermal Dilemma : When subjected to standard combustion, the fluorine atom is liberated as highly corrosive Hydrogen Fluoride (HF) gas, and the nitrogen atoms (from both the amino group and the pyridine ring) oxidize into toxic Nitrogen Oxides (NOx)[3]. Therefore, standard benchtop evaporation or low-temperature incineration is strictly prohibited, as it bypasses necessary environmental scrubbing mechanisms[4].

Quantitative Hazard Summary
Hazard ClassGHS CategoryHazard Statement CodeOperational Implication
Acute Toxicity Category 4H302 + H312 + H332Requires total isolation from skin/respiratory tract.
Skin Irritation Category 2H315Mandates minimum 8-mil nitrile or neoprene gloves.
Eye Damage Category 1H318Mandates tightly sealed, splash-proof safety goggles.
Target Organ Tox. STOT SE 3H336Must be handled exclusively in a certified fume hood.

Operational Handling Protocol

To prevent the generation of contaminated ambient environments, follow this self-validating handling procedure.

Step-by-Step Methodology:

  • Engineering Control Validation : Before opening the chemical container, verify that the laboratory chemical fume hood is operating efficiently. Self-Validation: Check the digital flow monitor to ensure a face velocity of at least 100 feet per minute (fpm)[5].

  • PPE Donning : Equip chemically resistant gloves (e.g., nitrile, minimum 8 mil thickness), a fully buttoned chemically resistant lab coat, and tightly sealed safety goggles[5].

  • Material Transfer : Use anti-static, non-sparking spatulas for weighing the solid to prevent electrostatic dispersion of the fine powder.

  • Decontamination : After use, wipe down all analytical balances and fume hood surfaces with a compatible solvent (e.g., ethanol or isopropanol). Self-Validation: Perform a secondary dry wipe of the area to ensure no residual solvent or powder remains. Collect all contaminated wipes as hazardous solid waste.

Waste Segregation & Storage Strategy

The National Research Council's Prudent Practices in the Laboratory mandates the strict separation of halogenated and non-halogenated waste[6].

Causality behind segregation : Mixing 3-Amino-4-fluoropyridin-2-ol into a non-halogenated waste stream drastically alters the combustion profile of the waste carboy. If sent to a standard incinerator lacking alkaline scrubbers, the thermal destruction of this compound will result in a catastrophic release of HF gas into the atmosphere[3][7].

Step-by-Step Waste Collection:

  • Liquid Waste : Deposit all solvent mixtures containing 3-Amino-4-fluoropyridin-2-ol into a designated, clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste : Place contaminated consumables (pipette tips, wipes, weighing boats) into a puncture-resistant, sealable container explicitly labeled "Solid Halogenated Toxic Waste."

  • Storage : Store waste containers in a secondary containment tray within a well-ventilated, cool accumulation area. Ensure it is isolated from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids to prevent exothermic reactions[8].

WasteSegregation A 3-Amino-4-fluoropyridin-2-ol Waste B Is Waste Liquid or Solid? A->B C Liquid Waste B->C D Solid Waste (Consumables) B->D E Halogenated Carboy C->E F Solid Toxic Waste Bin D->F G EHS High-Temp Incineration E->G F->G

Workflow for the segregation and disposal of 3-Amino-4-fluoropyridin-2-ol waste streams.

Disposal Methodology: High-Temperature Incineration

Ultimate disposal must be executed via a licensed commercial hazardous waste facility capable of handling halogenated organics[7].

Step-by-Step Disposal Plan:

  • EHS Notification : Log the chemical identity, CAS number (1805602-56-5), and approximate volume in your institution's Environmental Health and Safety (EHS) waste management system[7].

  • Packaging & Transport : Ensure containers are tightly sealed. Self-Validation: Invert the sealed carboy slightly to check for micro-leaks, and decontaminate external surfaces before handing over to EHS personnel.

  • Incineration Parameters : The receiving facility must utilize high-temperature rotary kiln incineration (>1100°C). This extreme heat breaks the strong Carbon-Fluorine bonds. The exhaust must be routed through wet alkaline scrubbers (using NaOH or Ca(OH)2) to neutralize HF gas into inert calcium fluoride (CaF2) salts, and Selective Catalytic Reduction (SCR) units to reduce NOx to nitrogen gas (N2)[3][9].

ThermalScrubbing Start Combustion (>1100°C) Gas1 Hydrogen Fluoride (HF) Start->Gas1 Gas2 Nitrogen Oxides (NOx) Start->Gas2 Scrubber Alkaline Wet Scrubber Gas1->Scrubber SCR Catalytic Reduction (SCR) Gas2->SCR Safe1 Inert CaF2 Salts Scrubber->Safe1 Safe2 Nitrogen Gas (N2) SCR->Safe2

Mechanism of thermal decomposition and required exhaust scrubbing for fluorinated pyridines.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and structured containment is required to prevent aerosolization and surface damage.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment : Evacuate personnel from the immediate area. Verify that the fume hood or room ventilation is operating at maximum exhaust.

  • Containment : For liquid spills containing the dissolved compound, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, which can react with pyridine derivatives[3].

  • Collection : Sweep the absorbed mixture using a non-sparking tool and place it into a hazardous waste bucket.

  • Surface Neutralization : Wash the spill area with a mild alkaline detergent solution to neutralize any residual acidic fluorinated byproducts. Collect the wash water as hazardous waste, as it cannot be drain-disposed[3][5].

References

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